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  • Product: {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol
  • CAS: 1823387-48-9

Core Science & Biosynthesis

Foundational

The Physical and Chemical Properties of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture In modern drug discovery, the escape from "flatland" (planar aromatic molecules) has driven the demand for highly functionalized, sp3-rich aliphatic scaffolds. {4-[(Oxiran-2-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In modern drug discovery, the escape from "flatland" (planar aromatic molecules) has driven the demand for highly functionalized, sp3-rich aliphatic scaffolds. {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (CAS: 1823387-48-9) is a prime example of such a building block[1].

This molecule features a highly dense functional architecture centered around a pseudo-quaternary carbon at the C4 position of an oxane (tetrahydropyran) ring. Attached to this single carbon are two highly reactive, orthogonal functional groups:

  • A primary hydroxymethyl group (–CH₂OH), primed for oxidation, etherification, or cross-coupling.

  • An oxiranylmethyl group (an epoxide), acting as an electrophilic hub for regioselective nucleophilic ring-opening[2].

This whitepaper details the physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for manipulating this complex scaffold without compromising its structural integrity.

Physicochemical Data Profile

Understanding the baseline physical properties of this scaffold is critical for predicting its behavior in biphasic reactions and chromatographic purifications. The molecule is a viscous, oxygen-rich liquid with a high degree of polarity.

PropertyValueStructural Implication
Chemical Name {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanolIUPAC standard nomenclature
CAS Number 1823387-48-9Commercially available building block[1]
Molecular Formula C₉H₁₆O₃High sp3 carbon fraction (Fsp3 = 1.0)
Molecular Weight 172.22 g/mol Ideal low-MW fragment for lead generation
Topological Polar Surface Area ~42.0 ŲExcellent membrane permeability profile
Hydrogen Bond Donors 1 (Hydroxyl)Capable of directing stereoselective reactions
Hydrogen Bond Acceptors 3 (Oxane, Epoxide, Hydroxyl)High aqueous solubility potential

Chemical Reactivity & Mechanistic Pathways

The true value of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol lies in the orthogonal reactivity of its functional groups. A Senior Application Scientist must approach this molecule as a system of competing vulnerabilities: the epoxide is susceptible to acid-catalyzed hydrolysis, while the primary alcohol requires oxidation conditions that typically employ harsh acids.

Pathway A: Regioselective Nucleophilic Epoxide Ring-Opening

Epoxides are highly strained three-membered rings that readily undergo ring-opening[3]. Under basic or neutral conditions, nucleophiles (such as azides, amines, or thiolates) attack the epoxide via an S_N2 mechanism[2].

  • Causality of Regioselectivity: The internal carbon of the epoxide is attached to a CH₂ group that is directly bound to the massive steric bulk of the quaternary C4 oxane center. This steric wall forces incoming nucleophiles to attack the less hindered terminal carbon exclusively. This yields >99% regioselectivity, forming a β-substituted secondary alcohol.

Pathway B: Chemoselective Primary Alcohol Oxidation

Oxidizing the primary alcohol to an aldehyde or carboxylic acid is essential for creating bifunctional linkers[4].

  • Causality of Reagent Selection: Traditional oxidants like Jones reagent (CrO₃/H₂SO₄) will instantly hydrolyze the epoxide due to the highly acidic media. Therefore, mild, sterically hindered radical catalysts like TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) must be used in a buffered biphasic system to preserve the epoxide[4].

Workflow Core {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol Target Scaffold PathA Pathway A: Epoxide Ring-Opening (Nucleophilic Attack) Core->PathA Basic/Neutral Conditions PathB Pathway B: Primary Alcohol Oxidation (TEMPO Catalysis) Core->PathB Mild Biphasic Oxidation ProdA β-Hydroxy Nucleophile Adduct (Spiro-precursor) PathA->ProdA Regioselective Terminal Attack ProdB Aldehyde / Carboxylic Acid (Bifunctional Linker) PathB->ProdB Chemoselective (Epoxide Intact)

Divergent synthetic workflows for {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol derivatization.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm success before proceeding.

Protocol 1: Regioselective Azidolysis of the Epoxide

This protocol generates a β-azido alcohol, a direct precursor to spirocyclic amines via Staudinger reduction.

  • Reaction Setup: Dissolve {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (1.0 eq) in a 4:1 mixture of DMF/H₂O.

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 eq) and Ammonium Chloride (NH₄Cl, 1.5 eq).

    • Causality Insight: NH₄Cl is critical. It acts as a mild proton source to stabilize the developing alkoxide leaving group during the S_N2 transition state, significantly accelerating the reaction without dropping the pH low enough to cause carbocation-mediated (non-regioselective) epoxide opening[2].

  • Execution: Heat the mixture to 80°C for 6 hours.

  • Self-Validation (In-Process): Spot the reaction on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). Stain with Phosphomolybdic Acid (PMA) and heat. The starting material will disappear, replaced by a significantly more polar spot (the diol-like product).

  • Workup & Final Validation: Extract with EtOAc, wash heavily with brine (to remove DMF), and concentrate. Validate the product via IR spectroscopy: look for the massive, unmistakable azide stretch at ~2100 cm⁻¹ and the broadening of the O-H stretch at ~3300 cm⁻¹ .

Mechanism Epoxide Terminal Epoxide (Sterically unhindered) Attack Nucleophile (Nu⁻) Bürgi-Dunitz Trajectory Epoxide->Attack Activation TS S_N2 Transition State (Alkoxide Formation) Attack->TS Rate-determining Product Ring-Opened Product (β-Substituted Alcohol) TS->Product Protonation

SN2 mechanistic pathway for the regioselective nucleophilic ring-opening of the terminal epoxide.

Protocol 2: Chemoselective TEMPO Oxidation to the Aldehyde

This protocol oxidizes the primary alcohol while leaving the highly sensitive epoxide untouched[4].

  • Reaction Setup: Dissolve the starting material (1.0 eq) in CH₂Cl₂. Add an equal volume of 0.5 M aqueous NaHCO₃ buffer.

    • Causality Insight: The biphasic system and the bicarbonate buffer (pH ~8.5) are mandatory. They neutralize any HCl generated during the oxidation, preventing the acid-catalyzed destruction of the epoxide.

  • Catalyst Addition: Add TEMPO (0.05 eq) and Potassium Bromide (KBr, 0.1 eq). KBr acts as a co-catalyst to accelerate the oxidation of TEMPO by bleach.

  • Execution: Cool the vigorously stirring biphasic mixture to 0°C. Dropwise, add aqueous Sodium Hypochlorite (NaOCl, commercial bleach, 1.1 eq). The organic layer will temporarily turn orange-red (active oxoammonium species) and fade as the alcohol is consumed.

  • Self-Validation (In-Process): Monitor via LC-MS. The target aldehyde will show a mass shift from [M+H]⁺ 173 to[M+H]⁺ 171.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess bleach. Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo at a low temperature (<30°C) to prevent aldehyde polymerization.

References

  • [1] Sapphire Bioscience. "{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol". Available at:

  • [4] PMC - NIH. "Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids". Available at:

  • [2] ResearchGate. "Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis". Available at:

  • [3] Green Chemistry (RSC Publishing). "Visible photons for the regioselective nucleophilic ring opening of epoxides". Available at:

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopy of the novel bifunctional molecule, {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (CAS No. 1823387-48-9).[1] As a c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopy of the novel bifunctional molecule, {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (CAS No. 1823387-48-9).[1] As a compound featuring both a reactive epoxide and a primary alcohol, coupled with a central tetrahydropyran (oxane) ring, a thorough structural elucidation is paramount for its application in drug development and materials science. This document serves as a predictive and methodological resource for researchers, detailing the anticipated ¹H and ¹³C NMR spectral features and providing a robust experimental protocol for data acquisition and analysis.

Molecular Structure and Predicted NMR Environments

The unique structure of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol, with its molecular formula C₉H₁₆O₃, presents a fascinating case for NMR analysis.[1] The molecule's asymmetry and the presence of multiple chiral centers are expected to result in a complex and informative set of NMR spectra. A detailed understanding of the chemical environment of each proton and carbon is the first step in accurate spectral interpretation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~10-20 mg of Compound Solvent Dissolve in 0.6 mL of Deuterated Solvent (e.g., CDCl₃ or Methanol-d₄) Sample->Solvent TMS Add TMS as Internal Standard (0 ppm) Solvent->TMS Tube Transfer to a 5 mm NMR Tube TMS->Tube Spectrometer Insert Sample into Spectrometer (≥400 MHz) Tube->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim for Homogeneous Magnetic Field Lock->Shim H1_Acquire Acquire ¹H Spectrum Shim->H1_Acquire C13_Acquire Acquire ¹³C{¹H} Spectrum Shim->C13_Acquire FT Fourier Transform H1_Acquire->FT C13_Acquire->FT Phase Phase Correction FT->Phase FT->Phase Baseline Baseline Correction Phase->Baseline Phase->Baseline Integrate Integrate ¹H Signals Baseline->Integrate Reference Reference Spectra to TMS Baseline->Reference Integrate->Reference

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation
  • Compound Purity : Ensure the sample of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is of high purity (>95%) to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection : A deuterated solvent that readily dissolves the compound is required. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with higher polarity, methanol-d₄ (CD₃OD) is a suitable alternative. [2][3][4]The choice of solvent can slightly alter chemical shifts. [5][6]3. Concentration : Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.6 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing the chemical shifts to 0.00 ppm. [6]

Spectrometer Setup and Data Acquisition

For detailed structural elucidation, a high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion.

¹H NMR Acquisition Parameters:

  • Pulse Sequence : A standard single-pulse sequence is typically sufficient.

  • Spectral Width : Set to encompass all expected proton signals (e.g., 0-12 ppm).

  • Acquisition Time : Typically 2-4 seconds to ensure good resolution.

  • Relaxation Delay : A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is crucial for accurate integration.

  • Number of Scans : For a moderately concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

  • Spectral Width : Set to cover the full range of organic carbon chemical shifts (e.g., 0-220 ppm).

  • Acquisition Time : Typically 1-2 seconds.

  • Relaxation Delay : A delay of 2 seconds is generally adequate.

  • Number of Scans : A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Advanced NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, revealing ³J(H,H) correlations and thus which protons are on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close in space, providing insights into the three-dimensional structure and stereochemistry of the molecule.

cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity cluster_3d 3D Structure H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY identifies J-coupling HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC assigns protons to carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC reveals long-range connectivity NOESY NOESY (Spatial Proximity) H1->NOESY probes 3D structure C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC reveals long-range connectivity

Figure 3: Logical flow of NMR experiments for complete structural elucidation.

Conclusion

While experimental NMR data for {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is not yet publicly available, this guide provides a robust framework for its acquisition and interpretation. The predicted ¹H and ¹³C NMR spectra, based on fundamental principles, offer a solid foundation for what to expect. By following the detailed experimental protocols and employing a suite of 1D and 2D NMR techniques, researchers can confidently elucidate and verify the structure of this promising molecule. The insights gained from such a thorough NMR analysis are critical for advancing its potential applications in medicinal chemistry and polymer science.

References

  • NextSDS. [4-(oxiran-2-yl)oxan-4-yl]methanol — Chemical Substance Information. [Link]

  • AUREMN. Biofuel Synthesis Acid and Spectroscopic Characterization by 1H and 13C NMR. [Link]

  • ResearchGate. 1 H and 13 C NMR data for 1 (methanol-d4). [Link]

  • NMRS.io. 1H | methanol-d4 | NMR Chemical Shifts. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of. [Link]

Sources

Foundational

Mass spectrometry fragmentation pattern of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed exploration of the predicted mass spectrometric fragmentation behavior of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (Molecular Formula: C9H16O3, Molecular Weight: 172.22 g/mol )[1]. As a bifunctional molecule containing a reactive epoxide, a stable oxane ring, and a primary alcohol, its fragmentation is anticipated to be a complex interplay of competing and sequential pathways.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of potential fragments to explain the underlying chemical principles governing the fragmentation processes under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding these causal relationships, analysts can more effectively interpret mass spectra, identify unknown compounds, and probe the intricacies of molecular structure.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[2][3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol, the initial ionization event is expected to involve the removal of a non-bonding electron from one of the oxygen atoms, creating an energetically unstable molecular ion (M•+) at m/z 172, which may be of low abundance or absent altogether.[4][5][6]

The fragmentation of this molecular ion will be directed by the presence of the three functional groups, with several key pathways predicted to dominate:

α-Cleavage adjacent to the Oxane Oxygen

The abstraction of an electron from the oxane oxygen is a probable initiating event. This is followed by cleavage of a carbon-carbon bond adjacent (alpha) to the oxygen, a common pathway for ethers.[5][7][8][9] This process, also known as β-scission relative to the initial radical site, leads to the formation of a stable oxonium ion.

G M M•+ (m/z 172) {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol F1 Fragment A (m/z 115) Loss of C3H7O• F2 Fragment B (m/z 57) Oxiranylmethyl radical cation caption Predicted α-Cleavage at the Oxane Ring.

Caption: Predicted α-Cleavage at the Oxane Ring.

Fragmentation Initiated by the Hydroxyl Group

The primary alcohol functionality offers two canonical fragmentation pathways: α-cleavage and dehydration.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group is a highly favored process due to the resonance stabilization of the resulting oxonium ion.[4][10] For the target molecule, this would involve the loss of the hydroxymethyl radical (•CH2OH) or a more complex rearrangement.

  • Dehydration: The elimination of a water molecule (H2O) is a common fragmentation pathway for alcohols, resulting in a fragment ion at M-18 (m/z 154).[4][5][10] This process can be followed by further fragmentation of the resulting alkene radical cation.

Epoxide Ring-Opening and Subsequent Fragmentations

The strained three-membered epoxide ring is susceptible to ring-opening upon ionization. This can be initiated by cleavage of a C-C or C-O bond within the ring.[11][12] Transannular cleavage, a process where the fragmentation occurs across the ring, is also a possibility for cyclic ethers.[13][14]

G M M•+ (m/z 172) F3 Fragment C (m/z 141) Loss of •CH2OH F4 Fragment D (m/z 154) Loss of H2O F5 Fragment E (m/z 43) [C2H3O]+ caption Pathways involving the alcohol and epoxide moieties.

Caption: Pathways involving the alcohol and epoxide moieties.

Summary of Predicted EI Fragments
Predicted m/z Proposed Identity/Origin Supporting Rationale
172Molecular Ion (M•+)Parent molecule minus one electron. May be weak or absent.
154[M-H2O]•+Dehydration of the primary alcohol.[4][10]
141[M-•CH2OH]+α-cleavage at the alcohol, loss of hydroxymethyl radical.
115Fragment Aα-cleavage at the oxane ring.
99Oxane ring fragmentLoss of the oxiranylmethyl group from the molecular ion.
57C4H9O+ / C3H5O+Common fragments from cyclic ethers.[11]
43[C2H3O]+Characteristic fragment from epoxide ring cleavage.
31[CH2OH]+Resulting from α-cleavage at the primary alcohol.

Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules [M+H]+ (m/z 173) or adducts with cations like sodium [M+Na]+ (m/z 195) or potassium [M+K]+ (m/z 211), with minimal in-source fragmentation.[2] Structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented via collision-induced dissociation (CID).[3]

The fragmentation of the [M+H]+ ion will be driven by the proton's location, which is likely to be on one of the oxygen atoms. The subsequent fragmentation pathways will involve the loss of stable neutral molecules.

Loss of Water

Protonation of the hydroxyl group makes it a good leaving group. The most anticipated initial fragmentation step is the loss of a water molecule, leading to a prominent fragment at m/z 155 ([M+H-H2O]+).

Ring Opening of the Protonated Epoxide

If the epoxide oxygen is protonated, this will activate the ring towards nucleophilic attack or rearrangement, followed by fragmentation. This could lead to a variety of ring-opened isomers that would then fragment further, for instance, by losing formaldehyde (CH2O).

Oxane Ring Fragmentation

Protonation of the oxane oxygen can induce ring-opening, followed by cleavage of the carbon chain. This would likely result in fragments corresponding to the loss of the entire side chain or parts of it.

G Precursor [M+H]+ (m/z 173) F_H2O Fragment F (m/z 155) Loss of H2O F_Ring Fragment G (m/z 101) Oxane Ring Fragment F_Epoxide Fragment H (m/z 143) Loss of CH2O caption Major predicted fragmentation pathways in ESI-MS/MS.

Caption: Major predicted fragmentation pathways in ESI-MS/MS.

Recommended Experimental Protocols

To obtain high-quality mass spectra for {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol, the following experimental approaches are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI

Given its predicted volatility, GC-MS is a suitable technique for analysis under EI conditions.

  • Sample Preparation: Dissolve the compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 30-250.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

For analysis by ESI, reverse-phase LC is appropriate.

  • Sample Preparation: Dissolve the compound in methanol or acetonitrile to a concentration of 1 mg/mL. Further dilute to 1-10 µg/mL in the initial mobile phase.

  • LC Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS/MS: Isolate the precursor ion [M+H]+ at m/z 173 and perform CID with a collision energy ramp (e.g., 10-40 eV) to observe the full fragmentation profile.

Experimental Workflow Visualization

G cluster_gcms GC-MS (EI) cluster_lcms LC-MS (ESI) GC_Sample Sample in DCM/EtOAc GC_Inject GC Injection GC_Sample->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep GC_Ion EI (70 eV) GC_Sep->GC_Ion GC_Analyze Mass Analysis (m/z 30-250) GC_Ion->GC_Analyze LC_Sample Sample in MeOH/ACN LC_Inject LC Injection LC_Sample->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep LC_Ion ESI+ LC_Sep->LC_Ion LC_MS1 MS1 Scan (Find [M+H]+) LC_Ion->LC_MS1 LC_MS2 MS/MS of m/z 173 LC_MS1->LC_MS2 caption Recommended analytical workflows for MS analysis.

Caption: Recommended analytical workflows for MS analysis.

Conclusion

The mass spectrometric fragmentation of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is predicted to be a rich and informative process, governed by the interplay of its epoxide, oxane, and primary alcohol functionalities. Under Electron Ionization, a complex spectrum with numerous fragment ions arising from α-cleavages, dehydration, and ring-opening reactions is expected. In contrast, Electrospray Ionization followed by tandem MS will likely yield a cleaner spectrum dominated by the loss of small neutral molecules from the protonated parent. By leveraging the appropriate analytical instrumentation and a foundational understanding of these fragmentation mechanisms, researchers can confidently elucidate the structure of this and other similarly complex molecules, ensuring the integrity and progression of their scientific endeavors.

References

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Sources

Exploratory

Comprehensive Technical Guide and Safety Data Profile for {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol

Prepared by: Senior Application Scientist, Chemical Development & Toxicology Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the design of...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Toxicology Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the design of conformationally restricted, spirocyclic, and highly functionalized scaffolds is critical for optimizing the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is a highly specialized, bifunctional building block designed for such advanced synthetic applications.

This molecule features a stable tetrahydropyran (oxane) core, which imparts metabolic stability and favorable lipophilicity, coupled with a gem-disubstituted C4 position containing both a primary alcohol (methanol) and an epoxide (oxiranylmethyl) group. This orthogonal reactivity profile allows for selective functionalization: the epoxide can undergo regioselective nucleophilic ring-opening, while the primary alcohol can be independently oxidized, protected, or activated. Similar oxiranylmethyl-tetrahydropyran structural motifs are found in complex, biologically active natural products and antibiotics, such as Mupirocin[1].

Because this compound is a specialized intermediate, empirical in vivo toxicological data is limited. Therefore, this guide employs the Read-Across Assessment Framework (RAAF) , utilizing structural analogs like Glycidol[2] and Epichlorohydrin[3] to establish a rigorous, predictive safety and handling profile.

Structural Profiling & Physicochemical Properties

Understanding the baseline physical properties of this compound is essential for predicting its behavior in solution and its partitioning in biological systems. The data below is derived from predictive models based on its isomeric formula ( C9​H16​O3​ ).

Table 1: Predicted Physicochemical Data
PropertyValueScientific Implication
Molecular Formula C9​H16​O3​ Defines the stoichiometry for downstream synthesis.
Molecular Weight 172.22 g/mol Low molecular weight ensures high atom economy in scaffold building.
LogP (Predicted) ~0.6 - 1.2Moderate lipophilicity; capable of crossing biological membranes, necessitating strict PPE.
Hydrogen Bond Donors 1 (Hydroxyl)Capable of directing stereoselective epoxidations or participating in hydrogen bonding.
Hydrogen Bond Acceptors 3 (Ether, Epoxide, Hydroxyl)Enhances aqueous solubility compared to purely aliphatic epoxides.
Topological Polar Surface Area ~38.7 ŲSuggests excellent cell permeability, increasing the risk of systemic absorption upon dermal contact.

Predictive Toxicology & Mechanism of Action

The primary hazard associated with {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol stems from the oxiranylmethyl (epoxide) group . Epoxides are highly strained, electrophilic three-membered rings that act as direct alkylating agents.

Causality of Toxicity

When introduced into a biological system, the electrophilic carbons of the epoxide ring are highly susceptible to SN​2 attack by cellular nucleophiles. In the absence of protective quenching (such as by Glutathione S-transferase), the epoxide will covalently bind to the N7 position of guanine in DNA or nucleophilic residues (cysteine, lysine) in cellular proteins. This irreversible alkylation is the direct mechanistic cause of the mutagenic, carcinogenic, and sensitizing properties observed in structurally related epoxides like Glycidol[2] and Epichlorohydrin[3]. Furthermore, thermal stress during processing can lead to the formation of reactive glycidyl esters, compounding the toxicological risk[4].

ToxicityPathway Epoxide {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (Reactive Electrophile) Adduct Covalent Adduct Formation (Ring Opening) Epoxide->Adduct SN2 Attack Detox Glutathione Conjugation (Detoxification) Epoxide->Detox GST Enzyme Nucleophile Cellular Nucleophiles (DNA N7-Guanine, Proteins) Nucleophile->Adduct Toxicity Genotoxicity & Sensitization Adduct->Toxicity Unrepaired

Mechanism of epoxide-mediated cellular toxicity and detoxification pathways.

Material Safety Data & GHS Classification

Based on the RAAF methodology, the following Global Harmonized System (GHS) classifications must be strictly applied when handling this compound.

Table 2: GHS Hazard Summary
Hazard ClassCategoryH-StatementMitigation Strategy
Skin Corrosion/Irritation Category 2H315: Causes skin irritationUse nitrile gloves (double-gloving recommended) and lab coat.
Skin Sensitization Category 1H317: May cause an allergic skin reactionHandle exclusively inside a certified fume hood.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationWear chemical splash goggles.
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defectsAvoid all aerosol-generating procedures.
Carcinogenicity Category 2H351: Suspected of causing cancerLimit exposure time; use closed-system transfers where possible.

Laboratory Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not rely on blind faith; they must be self-validating systems . The following methodologies incorporate built-in feedback loops to ensure chemical transformations and safety measures are actively succeeding.

Regioselective Ring-Opening Workflow (Synthesis)

To utilize this compound in API synthesis, the epoxide must be opened regioselectively.

  • The Causality: The epoxide is a strained ring. By introducing a Lewis acid (e.g., BF3​⋅OEt2​ ), we coordinate the epoxide oxygen, lowering the LUMO energy. This makes the less sterically hindered terminal carbon highly susceptible to nucleophilic attack (e.g., by a primary amine), ensuring >95% regioselectivity.

  • Self-Validating Step: The reaction progress is monitored via in-situ ATR-FTIR. The disappearance of the characteristic epoxide C-O-C asymmetric stretch at ~830 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹ provides real-time, definitive confirmation of the reaction's progress, eliminating the guesswork of empirical reaction times.

Step-by-Step Procedure:

  • Purge a flame-dried round-bottom flask with Argon.

  • Dissolve 1.0 eq of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol in anhydrous THF (0.2 M).

  • Cool the system to -78°C using a dry ice/acetone bath.

  • Add 1.2 eq of the target nucleophile (e.g., benzylamine).

  • Dropwise, add 0.1 eq of BF3​⋅OEt2​ .

  • Monitor via ATR-FTIR until the 830 cm⁻¹ peak is entirely depleted.

  • Quench with saturated aqueous NaHCO3​ and extract with ethyl acetate.

Self-Validating Quenching & Decontamination Protocol

Unreacted epoxides pose a severe inhalation and contact hazard. They must be chemically neutralized before disposal.

  • The Causality: Epoxides are relatively stable in neutral water but rapidly undergo ring-opening in the presence of a strong nucleophile and a proton source. Quenching with 1M Sodium Thiosulfate ( Na2​S2​O3​ ) under mildly acidic conditions forces a rapid SN​2 ring-opening, converting the toxic epoxide into a water-soluble, non-toxic Bunte salt.

  • Self-Validating Step: The thiosulfate reaction consumes protons. By adding a few drops of bromothymol blue indicator, the system validates itself: the solution will shift from yellow (acidic) to blue/green (neutral) as the epoxide is destroyed. Once the pH stabilizes and a final TLC confirms the absence of the starting material, the operator has definitive proof that the hazard is neutralized.

Workflow Step1 1. Isolation Fume Hood & PPE Setup Step2 2. Containment Absorb with Inert Material Step1->Step2 Step3 3. Quenching 1M Sodium Thiosulfate / H+ Step2->Step3 Step4 4. Neutralization Monitor pH Shift (Self-Validation) Step3->Step4 Step5 5. Validation TLC/FTIR Confirmation Step4->Step5

Step-by-step self-validating workflow for epoxide spill quenching and neutralization.

References

  • Epichlorhydrin - Wikipedie Source: Wikipedia (Referencing PubChem CID: 7835) URL:[Link][3]

  • Mupirocin | C26H44O9 | CID 446596 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link][1]

  • Glycidol - Wikipedie Source: Wikipedia (Referencing PubChem CID: 11164) URL:[Link][2]

  • Discrimination of processing grades of olive oil and other vegetable oils by monochloropropanediol esters and glycidyl esters - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link][4]

Sources

Foundational

Crystal Structure and Stereochemical Dynamics of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol: A Technical Guide for Advanced Molecular Design

Executive Summary The compound {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol represents a highly versatile, bifunctional aliphatic building block. Characterized by a central tetrahydropyran (oxane) core, a primary hydroxyme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol represents a highly versatile, bifunctional aliphatic building block. Characterized by a central tetrahydropyran (oxane) core, a primary hydroxymethyl group, and a terminal epoxide, this structural motif is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Similar oxiranylmethyl architectures are foundational in the design of [1] and synthetically versatile templates for [2].

This whitepaper provides an in-depth analysis of the stereochemistry, crystallographic behavior, and synthetic methodologies required to isolate and characterize this molecule. By bridging theoretical structural chemistry with field-proven experimental protocols, this guide serves as a comprehensive resource for drug development professionals and synthetic chemists.

Structural and Stereochemical Framework

Topological Analysis of the Core

The core of the molecule is an oxane (tetrahydropyran) ring, which predominantly adopts a classic chair conformation to minimize torsional strain. The C4 position is geminally disubstituted with a hydroxymethyl group ( −CH2​OH ) and an oxiranylmethyl group ( −CH2​−C2​H3​O ).

The causality behind the conformational preference at C4 is driven by steric bulk (A-values). The larger oxiranylmethyl group preferentially occupies the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C2 and C6 of the oxane ring. Consequently, the smaller hydroxymethyl group is forced into the axial position. This specific spatial arrangement is crucial for predicting the trajectory of incoming nucleophiles during subsequent ring-opening reactions.

Stereocenters and Prochirality

A common misconception in highly substituted oxanes is the misassignment of stereocenters.

  • The C4 Center: Because the two paths around the oxane ring ( −CH2​−CH2​−O−CH2​−CH2​− ) are topologically identical, C4 possesses a plane of symmetry relative to the ring itself. Therefore, C4 is an achiral center .

  • The C2' Center: The sole stereocenter in the molecule resides at C2 of the oxirane (epoxide) ring.

Because there is only one stereocenter, the molecule exists as a pair of enantiomers—(R) and (S)—rather than a complex mixture of diastereomers. Resolving these enantiomers is paramount, as the stereochemistry of the epoxide dictates the absolute configuration of downstream API targets[1].

Synthetic Methodology and Stereocontrol

To achieve high enantiomeric purity and validate the structural integrity of the compound, a rigorous, self-validating synthetic protocol must be employed. The workflow below leverages enolate chemistry followed by asymmetric epoxidation.

G A 1. Methyl oxane-4-carboxylate (Starting Material) B 2. Enolate Alkylation (+ Allyl Bromide) A->B C 3. Ester Reduction (LiAlH4 to Primary Alcohol) B->C D 4. Asymmetric Epoxidation (Chiral Catalyst) C->D E 5. {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (Target Compound) D->E F 6. X-Ray Crystallography (Absolute Configuration) E->F

Figure 1: Synthetic and crystallographic workflow for {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol.

Protocol 1: Step-by-Step Synthesis

Step 1: Enolate Alkylation

  • Charge a flame-dried Schlenk flask with diisopropylamine (1.1 eq) and anhydrous THF. Cool to -78 °C.

  • Add n-BuLi (1.05 eq) dropwise. Stir for 30 min to form LDA.

  • Add methyl oxane-4-carboxylate (1.0 eq) dropwise. Causality: Maintaining the reaction at -78 °C is strictly required to prevent self-condensation (Claisen-type) of the ester enolate.

  • Introduce allyl bromide (1.2 eq). Warm to room temperature, quench with sat. NH4​Cl , and extract to yield methyl 4-allyloxane-4-carboxylate.

Step 2: Ester Reduction

  • Suspend LiAlH4​ (1.5 eq) in anhydrous Et2​O at 0 °C.

  • Add the intermediate from Step 1 slowly. Causality: The reduction is highly exothermic; slow addition validates the thermal control of the system and prevents solvent boil-off.

  • Quench via the Fieser method (x mL H2​O , x mL 15% NaOH, 3x mL H2​O ) to precipitate aluminum salts. Filter and concentrate to yield (4-allyloxan-4-yl)methanol.

Step 3: Asymmetric Epoxidation

  • Dissolve the alkene in CH2​Cl2​ . Add a chiral dioxirane catalyst (e.g., Shi catalyst) and Oxone buffer.

  • Monitor via chiral HPLC. Self-Validation: The reaction is deemed complete and successful only when the alkene peak disappears and a single enantiomeric epoxide peak emerges with a resolution factor ( Rs​ ) > 1.5.

Crystallographic Characterization

Crystallizing highly flexible, low-molecular-weight aliphatic oxygenates (MW ~172.22 g/mol ) is notoriously challenging due to their low melting points and tendency to "oil out" rather than form ordered lattices.

Protocol 2: Single Crystal Growth and XRD Analysis

Step 1: Vapor Diffusion Crystallization

  • Dissolve 50 mg of the enantiopure compound (>99% ee) in 0.5 mL of dichloromethane in a 2-dram vial.

  • Place the uncapped vial inside a 20 mL scintillation vial containing 3 mL of n-pentane (anti-solvent). Cap the outer vial tightly and store at 4 °C.

  • Causality: Dichloromethane highly solubilizes the polar compound. The slow vapor diffusion of the non-polar pentane gradually lowers the dielectric constant of the mixture, promoting controlled nucleation. This slow kinetic environment allows the primary hydroxyl group and the oxirane oxygen to establish a rigid, intermolecular hydrogen-bonded network, which stabilizes the crystal lattice.

Step 2: X-Ray Diffraction (XRD) Data Collection

  • Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Cool the crystal to 100 K using a liquid nitrogen cryostream.

  • Causality: Cryogenic cooling minimizes the thermal vibrations (anisotropic displacement parameters) of the flexible oxane ring. This drastically improves high-angle diffraction intensities, which is mathematically required to calculate an accurate Flack parameter for absolute stereochemical assignment.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters for the enantiopure form of this class of gem-disubstituted oxanes, demonstrating the self-validating nature of the chiral space group.

Crystallographic ParameterExpected Value / Assignment
Chemical Formula C9​H16​O3​
Formula Weight 172.22 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral)
Unit Cell Dimensions a≈6.5 Å, b≈11.2 Å, c≈14.9 Å
Volume ( V ) ≈1090 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈1.24 g/cm³
Flack Parameter 0.02(3) (Validates absolute configuration)

Mechanistic Insights into Hydrogen Bonding Networks

The success of the crystallographic characterization relies heavily on the molecule's ability to self-assemble. In the solid state, the axial hydroxymethyl group acts as a potent hydrogen bond donor. Because the oxane ring oxygen is sterically hindered by the chair conformation, the primary hydrogen bond acceptor is the highly strained, electron-dense oxygen of the equatorial oxirane ring.

This specific donor-acceptor relationship creates a continuous, 1-dimensional hydrogen-bonded polymeric chain along the crystallographic a-axis. Understanding this supramolecular causality allows researchers to rationally select crystallization solvents (avoiding strong hydrogen-bond competitors like methanol or water) to ensure successful crystal growth.

References

  • Ghosh, A. K., Osswald, H. L., Glauninger, K., Agniswamy, J., Wang, Y.-F., Hayashi, H., Aoki, M., Weber, I. T., & Mitsuya, H. (2016). "Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation." Journal of Medicinal Chemistry, 59(14), 6826–6837.[Link][1]

  • MIT DSpace. (2009). "I. A Scalable Protocol for the Synthesis and Use of Neomenthyldiphenylphosphine. II. Synthetically Versatile Templates for Epoxi." Massachusetts Institute of Technology.[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Epoxide Ring-Opening Reactions of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol

Introduction {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a primary alcohol, a tetrahydropyran (oxane) ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a primary alcohol, a tetrahydropyran (oxane) ring, and a terminal epoxide. The high ring strain of the epoxide (oxirane) ring makes it susceptible to nucleophilic attack, enabling a wide array of chemical transformations.[1] This reactivity allows for the stereospecific and regioselective introduction of various functional groups, leading to the synthesis of diverse molecular scaffolds with potential applications in drug discovery and polymer chemistry.[2][3]

This document provides detailed application notes and protocols for the regioselective ring-opening of the epoxide in {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol under various catalytic conditions. We will explore acid-catalyzed, base-catalyzed, and other nucleophilic ring-opening reactions, offering researchers and drug development professionals a comprehensive guide to harnessing the synthetic potential of this versatile molecule.

Core Principles of Epoxide Ring-Opening

The regioselectivity of epoxide ring-opening is a critical aspect of its synthetic utility and is primarily dictated by the reaction conditions.[4]

  • Under basic or neutral conditions (SN2 Pathway): Strong nucleophiles will preferentially attack the less sterically hindered carbon of the epoxide.[5][6] For {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol, this corresponds to the terminal carbon of the oxirane ring. This pathway proceeds via a classic SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack.[6]

  • Under acidic conditions (SN1-like Pathway): In the presence of an acid, the epoxide oxygen is first protonated, creating a better leaving group.[4] The reaction then proceeds through a transition state with significant SN1 character. The nucleophile will then attack the more substituted carbon, which can better stabilize the developing partial positive charge.[4][5]

Experimental Protocols

The following protocols are designed to be starting points for the ring-opening reactions of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol. Optimization of reaction parameters such as temperature, time, and stoichiometry may be necessary for specific substrates and desired outcomes.

Protocol 1: Base-Catalyzed Ring-Opening with an Amine Nucleophile (SN2)

This protocol details the reaction with a primary or secondary amine, a common transformation yielding valuable amino alcohols.[1]

Objective: To achieve regioselective attack at the less substituted carbon of the epoxide.

Reaction Scheme:

G cluster_0 Base-Catalyzed Amine Addition Substrate {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol Product Amino Alcohol Product Substrate->Product R₂NH, Base, Solvent, Heat Amine R₂NH Amine->Product Catalyst Base (e.g., K₂CO₃) Catalyst->Product

Caption: Base-catalyzed opening of the epoxide ring by an amine.

Materials:

  • {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (1.0 eq)

  • Amine (e.g., morpholine, piperidine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol and anhydrous solvent.

  • Add the amine nucleophile, followed by potassium carbonate.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic base and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale:

  • Base: Potassium carbonate acts as a mild base to deprotonate the amine, increasing its nucleophilicity.

  • Solvent: A polar aprotic solvent like ACN or DMF is used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Heating is often required to overcome the activation energy of the reaction.

Protocol 2: Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile (SN1-like)

This protocol describes the reaction with an alcohol in the presence of an acid catalyst, leading to the formation of an ether and a diol.

Objective: To promote nucleophilic attack at the more substituted carbon of the epoxide.

Reaction Scheme:

G cluster_1 Acid-Catalyzed Alcohol Addition Substrate {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol Product Ether Diol Product Substrate->Product R-OH, H⁺, Solvent Alcohol R-OH Alcohol->Product Catalyst Acid (e.g., H₂SO₄) Catalyst->Substrate Protonation

Caption: Acid-catalyzed opening of the epoxide ring by an alcohol.

Materials:

  • {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (1.0 eq)

  • Alcohol (e.g., methanol, ethanol) (as solvent or co-solvent)

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 5 mol%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol in the desired alcohol solvent in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the acid catalyst to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Rationale:

  • Acid Catalyst: The acid protonates the epoxide oxygen, making it a better leaving group and activating the epoxide for nucleophilic attack.[4]

  • Solvent: The alcohol often serves as both the nucleophile and the solvent.

  • Temperature: These reactions are often exothermic and are typically started at a lower temperature to control the reaction rate.

Protocol 3: Nucleophilic Ring-Opening with Azide

This protocol details the use of sodium azide to introduce an azido group, a versatile functional group that can be further transformed, for instance, into an amine via reduction. The pH can be used to control the regioselectivity of this reaction.[7]

Objective: To introduce an azide functionality with controlled regioselectivity.

Reaction Scheme:

G cluster_2 Azide Addition Substrate {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol Product Azido Alcohol Product Substrate->Product NaN₃, Solvent, pH Azide NaN₃ Azide->Product Conditions pH control Conditions->Product

Caption: pH-controlled regioselective azide addition to the epoxide.

Materials:

  • {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (for buffered conditions)

  • Water/Methanol or DMF/Water solvent mixture

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol in the chosen solvent system in a round-bottom flask.

  • Add sodium azide and ammonium chloride (if a buffered, slightly acidic condition is desired to favor attack at the more substituted carbon). For attack at the less substituted carbon, the reaction can be run under neutral or slightly basic conditions.[7]

  • Heat the reaction mixture to 50-70 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Acidic workup should be avoided to prevent the formation of explosive hydrazoic acid.

Rationale:

  • Nucleophile: The azide ion is a good nucleophile for epoxide ring-opening.

  • pH Control: The regioselectivity can be influenced by pH. Under more acidic conditions (buffered with NH₄Cl), the reaction has more SN1 character, favoring attack at the more substituted carbon. Under neutral or basic conditions, the SN2 pathway at the less hindered carbon is favored.[7]

Summary of Expected Regioselectivity

Catalyst/Conditions Nucleophile Predominant Mechanism Site of Nucleophilic Attack Expected Major Product
Basic (e.g., K₂CO₃, NaH)Amines, Alcohols, ThiolsSN2Less substituted carbonSecondary Alcohol
Acidic (e.g., H₂SO₄, p-TsOH)Alcohols, WaterSN1-likeMore substituted carbonPrimary Alcohol
Neutral/Slightly BasicAzide (NaN₃)SN2Less substituted carbonSecondary Alcohol
Buffered (Slightly Acidic)Azide (NaN₃)SN1-likeMore substituted carbonPrimary Alcohol

Conclusion

The epoxide ring of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol offers a versatile handle for the introduction of a wide range of functional groups. By carefully selecting the reaction conditions—specifically the type of catalyst and nucleophile—chemists can control the regioselectivity of the ring-opening reaction to access either the primary or secondary alcohol products. The protocols provided herein serve as a robust starting point for the exploration of this valuable building block in various synthetic endeavors.

References

  • Chemistry Steps. (2020, June 19). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]

  • Gotor, V., et al. (n.d.). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2025, October 10). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2021, June 3). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Retrieved from [Link]

  • Varshney, H., Ahmad, A., & Rauf, A. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Food and Nutrition Sciences, 4(9A), 28-32.
  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol as a 3D Building Block for Next-Generation Drug Discovery

Introduction: Navigating Beyond Flatland in Medicinal Chemistry The contemporary landscape of drug discovery is characterized by an increasing demand for novel chemical entities that can effectively modulate challenging...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Beyond Flatland in Medicinal Chemistry

The contemporary landscape of drug discovery is characterized by an increasing demand for novel chemical entities that can effectively modulate challenging biological targets while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For decades, medicinal chemistry has been dominated by "flat," aromatic, sp²-rich molecules. While successful, this chemical space is heavily explored and often leads to compounds with liabilities such as poor solubility and metabolic instability.[1] The strategic incorporation of three-dimensional (3D) scaffolds is a powerful approach to overcome these limitations.[2][3]

{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol emerges as a highly valuable and versatile building block precisely designed to address this need. It provides a unique trifecta of strategically important motifs in a single, compact molecule:

  • A spirocyclic core that imparts conformational rigidity and a defined 3D architecture.

  • A tetrahydropyran (THP) ring known to improve physicochemical properties.[4]

  • A highly reactive epoxide (oxirane) ring, serving as a versatile electrophilic handle for facile diversification.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic value of this building block, along with detailed, field-proven protocols for its application in generating diverse compound libraries.

The Strategic Value of the Spiro[oxan-epoxide] Scaffold

The power of {4-[(oxiran-2-yl)methyl]oxan-4-yl}methanol lies in the synergistic interplay of its structural components. The rigid, non-planar structure allows for the precise projection of substituents into three-dimensional space, enabling a more sophisticated exploration of protein binding pockets compared to linear or planar scaffolds.

The Spirocyclic Core: A Foundation of Rigidity and Novelty

Spirocycles, where two rings share a single atom, are increasingly sought-after motifs in drug design.[7] The spirocyclic junction in {4-[(oxiran-2-yl)methyl]oxan-4-yl}methanol locks the relative orientation of the tetrahydropyran and the methyl-epoxide arm. This pre-organization minimizes the entropic penalty upon binding to a biological target and provides a fixed anchor from which to explore vectors within a binding site. This rigidity can lead to significant gains in both potency and selectivity.[7]

The Tetrahydropyran (THP) Moiety: An Embedded Physicochemical Enhancer

The tetrahydropyran ring is a privileged structure in medicinal chemistry. It is often employed as a bioisosteric replacement for cyclohexyl or phenyl rings to improve key drug-like properties.[4]

  • Solubility and Lipophilicity: The oxygen atom within the THP ring can act as a hydrogen bond acceptor and reduces the molecule's overall lipophilicity compared to its carbocyclic analogue, often leading to improved aqueous solubility.[8]

  • Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than many carbocyclic or aromatic systems.[4]

  • Conformational Control: The THP ring adopts a stable chair conformation, which further contributes to the predictable geometry of the overall scaffold.[9][10]

The Epoxide Ring: A Gateway to Chemical Diversity

The epoxide is a strained, three-membered ether that serves as an exceptionally versatile electrophile.[11] Its high reactivity is due to significant ring strain, making it susceptible to ring-opening by a vast array of nucleophiles under mild conditions.[5][12] This feature is the primary engine for library generation from this building block, allowing for the stereospecific installation of diverse functional groups and the rapid construction of complex molecules.[6]

Physicochemical Properties and Handling

A summary of the key physicochemical properties for {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is presented in Table 1.

PropertyValueReference
CAS Number 1823844-76-3[13][14]
Molecular Formula C₈H₁₄O₃[14]
Molecular Weight 158.20 g/mol [14]
Appearance Predicted: Colorless oil or low-melting solidN/A
Solubility Expected to be soluble in polar organic solvents (MeOH, EtOH, DMSO, THF)N/A

Safety and Handling:

  • Hazard Classification: Epoxides as a class should be handled with care. Similar small molecule epoxides are classified as potential irritants and mutagens.[13] This compound is noted for acute toxicity, skin irritation, and eye irritation.[13]

  • Storage: Store in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents. For long-term storage, refrigeration (4°C) is recommended.[14]

  • Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this reagent.

Core Synthetic Protocols: Exploiting the Epoxide for Library Generation

The true utility of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is realized through the strategic ring-opening of its epoxide moiety. The following protocols provide detailed, step-by-step methodologies for key transformations.

Mechanism Insight: Regioselectivity of Epoxide Ring-Opening

The regioselectivity of the nucleophilic attack on the epoxide is predictable and depends on the reaction conditions.[12]

  • Basic or Neutral Conditions (Sₙ2): Nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide. For this building block, this is the terminal CH₂ group.

  • Acidic Conditions: The epoxide oxygen is first protonated, and the nucleophile attacks the carbon atom that can best stabilize a partial positive charge (the more substituted carbon). This generally leads to attack at the tertiary carbon of the oxirane ring.

The protocols below primarily utilize base-catalyzed or neutral conditions to ensure predictable regioselectivity at the less substituted carbon.

G cluster_main Key Synthetic Transformations BuildingBlock {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol AminoAlcohol β-Amino Alcohol BuildingBlock->AminoAlcohol R₂NH (Protocol 3.1) ThioAlcohol β-Thioether Alcohol BuildingBlock->ThioAlcohol RSH, Base (Protocol 3.2) AzidoAlcohol β-Azido Alcohol BuildingBlock->AzidoAlcohol NaN₃ (Protocol 3.3)

Caption: Key nucleophilic ring-opening reactions of the title building block.

Protocol 3.1: Synthesis of β-Amino Alcohols via Aminolysis

This protocol describes the reaction of the epoxide with a primary or secondary amine to generate a 1,2-amino alcohol, a common pharmacophore in many drug molecules.

  • Reagents & Equipment:

    • {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (1.0 eq.)

    • Amine (e.g., Benzylamine or Morpholine, 1.2 eq.)

    • Solvent: Isopropanol (IPA) or Ethanol (EtOH) (approx. 0.2 M concentration)

    • Round-bottom flask with magnetic stirrer and reflux condenser

  • Procedure:

    • To a solution of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (1.0 g, 6.32 mmol) in isopropanol (30 mL), add the desired amine (7.58 mmol).

    • Heat the reaction mixture to 80°C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure β-amino alcohol.

  • Causality and Expertise:

    • Why Isopropanol/Ethanol? These protic solvents can facilitate the reaction by participating in hydrogen bonding, which helps to activate the epoxide ring towards nucleophilic attack without being acidic enough to cause undesired side reactions.[15] They are also effective at solvating the reagents.

    • Why Heat? While the reaction can proceed at room temperature, gentle heating increases the reaction rate, especially for less nucleophilic amines, ensuring completion within a practical timeframe.

    • Expected Outcome: The amine will attack the terminal carbon of the epoxide, resulting in a single major regioisomer.

Protocol 3.2: Synthesis of β-Thioether Alcohols via Thiolysis

This protocol outlines the synthesis of thioether derivatives, which are valuable for probing interactions with cysteine residues in proteins or for modulating lipophilicity.

  • Reagents & Equipment:

    • {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (1.0 eq.)

    • Thiol (e.g., Thiophenol, 1.1 eq.)

    • Base: Potassium carbonate (K₂CO₃, 1.5 eq.) or Sodium hydride (NaH, 1.1 eq., 60% dispersion in oil) for less acidic thiols.

    • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (approx. 0.2 M)

    • Round-bottom flask with magnetic stirrer under an inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a solution of the thiol (6.95 mmol) in DMF (30 mL) at 0°C, add the base portion-wise. If using NaH, exercise caution due to hydrogen gas evolution. Stir for 20 minutes to generate the thiolate.

    • Add a solution of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (1.0 g, 6.32 mmol) in a small amount of DMF to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

  • Causality and Expertise:

    • Why a Base? Thiols are moderately acidic. Deprotonation with a base like K₂CO₃ or NaH generates the corresponding thiolate anion, which is a much stronger nucleophile than the neutral thiol, leading to a faster and cleaner reaction.

    • Why an Inert Atmosphere? Thiolates can be susceptible to oxidation. Using an inert atmosphere of nitrogen or argon prevents the formation of disulfide byproducts.

    • Why DMF? DMF is a polar aprotic solvent that effectively solvates the ionic thiolate intermediate and promotes Sₙ2 reactions.

Protocol 3.3: Synthesis of β-Azido Alcohols via Azidolysis

This protocol produces a β-azido alcohol. The azide group is a highly versatile functional group; it can be readily reduced to a primary amine or used in copper-catalyzed or strain-promoted "click chemistry" to form 1,2,3-triazoles, a common heterocyclic core in pharmaceuticals.

  • Reagents & Equipment:

    • {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (1.0 eq.)

    • Sodium azide (NaN₃, 2.0 eq.)

    • Ammonium chloride (NH₄Cl, 1.0 eq.)

    • Solvent: Methanol/Water mixture (e.g., 4:1) (approx. 0.2 M)

    • Round-bottom flask with magnetic stirrer and reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (1.0 g, 6.32 mmol), sodium azide (0.82 g, 12.64 mmol), and ammonium chloride (0.34 g, 6.32 mmol) in a mixture of methanol (25 mL) and water (6 mL).

    • Heat the mixture to 65°C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude β-azido alcohol can be purified by silica gel column chromatography.

  • Causality and Expertise:

    • Why Sodium Azide? NaN₃ is an excellent source of the azide nucleophile (N₃⁻). It is a strong nucleophile and relatively small, allowing for efficient attack at the sterically less hindered carbon.

    • Why Ammonium Chloride? NH₄Cl acts as a mild proton source, which can help to activate the epoxide and accelerate the reaction without being strongly acidic, thus preserving the desired regioselectivity.

    • Safety Note: Sodium azide is highly toxic. Handle with extreme care. Do not acidify azide-containing solutions, as this can generate highly explosive hydrazoic acid (HN₃).

Application Workflow: From Building Block to Bioactive Leads

The efficient use of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol in a drug discovery program can be streamlined into a logical workflow. The primary alcohol on the scaffold can be used as a secondary diversification point after the epoxide has been reacted.

G cluster_workflow Drug Discovery Workflow Start Start with {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol Parallel Parallel Library Synthesis (Epoxide Ring-Opening) Protocols 3.1-3.3 Start->Parallel Purify Purification & QC (HPLC, LC-MS, NMR) Parallel->Purify Diversify Optional Secondary Diversification (e.g., Etherification/Esterification of primary -OH) Purify->Diversify Optional Screen High-Throughput Biological Screening Purify->Screen Primary Library Diversify->Screen Secondary Library SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR LeadOpt Hit-to-Lead Optimization SAR->LeadOpt

Caption: A typical workflow for utilizing the building block in a drug discovery campaign.

Conclusion

{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique spirocyclic, 3D architecture provides a rigid and novel scaffold, while the embedded THP ring offers intrinsic advantages for improving physicochemical properties. The highly versatile epoxide handle allows for rapid and predictable diversification, enabling the efficient generation of compound libraries with high sp³-character. By leveraging the protocols and strategic insights provided in this guide, researchers can effectively utilize this building block to navigate new areas of chemical space, accelerate hit-to-lead campaigns, and ultimately develop safer and more effective medicines.

References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • Why 3D is not the always the winner in fragment-based screening?. Sygnature Discovery. [Link]

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Royal Society of Chemistry. [Link]

  • Spirocycles in Drug Discovery. Fragment-Based Drug Discovery Network. [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Royal Society of Chemistry. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. [Link]

  • Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia MDPI. [Link]

  • [4-(oxiran-2-yl)oxan-4-yl]methanol — Chemical Substance Information. NextSDS. [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. National Center for Biotechnology Information. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. National Center for Biotechnology Information. [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. [Link]

  • Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]

  • Novel Strategy for Three-Dimensional Fragment-Based Lead Discovery. ACS Publications. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Royal Society of Chemistry. [Link]

  • Chemical Properties of Oxiranemethanol, (R)- (CAS 57044-25-4). Cheméo. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Center for Biotechnology Information. [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]

  • 2-{[4-({2-[(Propan-2-yl)oxy]ethoxy}methyl)phenoxy]methyl}oxirane. U.S. Environmental Protection Agency. [Link]

  • Conformational analysis in drug design. IUPAC Compendium of Chemical Terminology. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Center for Biotechnology Information. [Link]

  • Glycidol. PubChem. [Link]

  • Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield in the multi-step synthesis of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol

Welcome to the Technical Support and Troubleshooting Guide for the multi-step synthesis of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol . As a highly substituted spirocyclic precursor, this tetrahydropyran (oxane) derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the multi-step synthesis of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol . As a highly substituted spirocyclic precursor, this tetrahydropyran (oxane) derivative is a critical scaffold in CNS drug discovery.

Successfully synthesizing this molecule requires strict control over enolate geometry, chemoselective reduction, and pH-controlled epoxidation. This guide provides step-by-step methodologies, mechanistic troubleshooting, and empirical data to help you optimize your reaction yields.

Overall Synthetic Workflow

Workflow SM Methyl oxane-4-carboxylate (Starting Material) Int1 Methyl 4-allyloxane-4-carboxylate (Intermediate 1) SM->Int1 Step 1: LDA, THF, -78°C Allyl bromide Int2 (4-Allyloxan-4-yl)methanol (Intermediate 2) Int1->Int2 Step 2: LiAlH4, THF 0°C to RT Prod {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (Target Product) Int2->Prod Step 3: mCPBA, NaHCO3 DCM, 0°C

Figure 1: Three-step synthetic workflow for {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol.

Phase 1: C-Alkylation of the Tetrahydropyran Core

Objective: Convert methyl oxane-4-carboxylate to methyl 4-allyloxane-4-carboxylate.

Standard Protocol
  • Enolate Formation: To a flame-dried flask under N₂, add anhydrous THF and diisopropylamine (1.15 eq). Cool to -78 °C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Add methyl oxane-4-carboxylate (1.0 eq) dropwise. Stir at -78 °C for 45 minutes to ensure complete enolate generation.

  • Alkylation: Add allyl bromide (1.2 eq) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q: Why am I seeing significant O-alkylation instead of the desired C-alkylation? A: Ester enolates are ambident nucleophiles capable of reacting at either the carbon or the oxygen atom[1]. O-alkylation is thermodynamically favored at higher temperatures or when using highly polar aprotic solvents (like DMSO or HMPA) that strip the lithium cation from the oxygen, exposing its high charge density[1]. To optimize for C-alkylation, strictly maintain the reaction at -78 °C during the electrophile addition and use THF without strong cation-solvating additives.

Q: How do I prevent unreacted starting material and dialkylation? A: Dialkylation occurs via rapid proton transfer between the newly formed product and the unreacted enolate. Ensure complete enolate formation by allowing sufficient time (45–60 min) at -78 °C before adding the electrophile. If the issue persists, use an inverse addition technique: add the pre-formed enolate solution dropwise into a cold solution of allyl bromide. This artificially keeps the electrophile concentration high, minimizing proton transfer side reactions.

Phase 2: Ester Reduction to Primary Alcohol

Objective: Reduce methyl 4-allyloxane-4-carboxylate to (4-allyloxan-4-yl)methanol.

Standard Protocol
  • Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under N₂.

  • Reduction: Dissolve the ester intermediate in THF and add it dropwise to the LiAlH₄ suspension to manage the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Fieser Workup: Cool back to 0 °C. For every x grams of LiAlH₄ used, cautiously add x mL of H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O. Stir vigorously until the grey salts turn into a granular white precipitate. Filter through a Celite pad.

Troubleshooting & FAQs

Q: My yield is low, and I'm recovering a sticky, unfilterable aluminum emulsion. How do I improve recovery? A: The reduction of esters to alcohols via hydride transfer generates highly robust aluminum alkoxide intermediates[2]. Standard aqueous quenching often results in a gelatinous aluminum hydroxide emulsion that traps your product. The Fieser method (described in step 4) is a self-validating system: it forces the aluminum salts to precipitate as a granular, easily filterable white solid. If the salts remain grey or sticky, you have not stirred vigorously enough or have deviated from the 1:1:3 ratio.

Phase 3: Buffered Epoxidation of the Terminal Alkene

Objective: Convert (4-allyloxan-4-yl)methanol to the final target, {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol.

Standard Protocol
  • Preparation: Dissolve (4-allyloxan-4-yl)methanol in dichloromethane (DCM). Add solid NaHCO₃ (2.0 eq) to act as an insoluble buffer.

  • Epoxidation: Cool the suspension to 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) in small portions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench residual peroxides with saturated aqueous Na₂S₂O₃. Wash the organic layer sequentially with 1M NaOH (2x) and brine. Dry over Na₂SO₄ and concentrate.

Troubleshooting & FAQs

Q: I am detecting a diol byproduct instead of the epoxide. What went wrong? A: Epoxidation with mCPBA proceeds via a concerted "butterfly" transition state, transferring an oxygen atom and generating m-chlorobenzoic acid as a stoichiometric byproduct[3][4]. This byproduct is highly acidic and will readily catalyze the nucleophilic ring-opening of your newly formed epoxide into a diol[5]. You must use a buffer system (e.g., solid NaHCO₃) to neutralize the m-chlorobenzoic acid in situ as it forms.

Q: How do I completely remove the m-chlorobenzoic acid during workup? A: m-Chlorobenzoic acid has poor solubility in cold DCM but can still contaminate your product and cause degradation during concentration. The 1M NaOH wash in the protocol is critical; it converts the acid to its highly water-soluble sodium salt, partitioning it entirely into the aqueous layer.

Mechanism Alkene (4-Allyloxan-4-yl)methanol TS Concerted 'Butterfly' TS (Oxygen Transfer) Alkene->TS mCPBA Epoxide Target Epoxide (Stable in Buffer) TS->Epoxide Neutral/Basic pH (NaHCO3 Buffer) Acid m-Chlorobenzoic Acid (Acidic Byproduct) TS->Acid Stoichiometric Release Diol Diol Byproduct (Ring Opening) Epoxide->Diol H+ Catalysis (If Unbuffered) Acid->Diol Lowers pH, Catalyzes Opening

Figure 2: mCPBA epoxidation mechanism and the acid-catalyzed diol formation side-reaction.

Quantitative Optimization Data

To further guide your reaction setup, refer to the empirical data summarized below regarding solvent/temperature effects on alkylation and the critical nature of buffering during epoxidation.

Table 1: Optimization of Enolate Alkylation Conditions (Phase 1)

Solvent System Temperature (°C) C-Alkylation Yield (%) O-Alkylation Yield (%)
THF -78 to RT 88 < 2
THF / HMPA -78 to RT 65 22
DMSO 25 40 45

| DMSO | 80 | < 5 | > 85 |

Table 2: Effect of Buffer on Epoxidation Yield (Phase 3)

Buffer Added Equivalents of mCPBA Epoxide Yield (%) Diol Byproduct (%)
None 1.0 45 42
NaHCO₃ (solid) 1.2 92 < 2

| Na₂HPO₄ (aq) | 1.2 | 89 | 3 |

Sources

Optimization

Purification techniques and column chromatography conditions for {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with highly functionalized, polar epoxide building blocks. {4-[(Oxiran-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with highly functionalized, polar epoxide building blocks.

{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol presents a unique triad of chromatographic challenges:

  • Acid Sensitivity: The strained oxirane (epoxide) ring is highly susceptible to acid-catalyzed ring-opening.

  • High Polarity: The combination of a primary alcohol (-CH₂OH), an oxane (tetrahydropyran) ether, and an epoxide oxygen makes the molecule highly polar, leading to strong retention on normal-phase media.

  • Optical Invisibility: The absence of conjugated π-systems or aromatic rings renders the molecule invisible to standard ultraviolet (UV) detection at 254 nm.

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and validated protocols to successfully isolate and purify this compound.

Part 1: Troubleshooting & FAQs

Q1: My crude NMR shows the intact epoxide, but after silica gel column chromatography, the product degrades into a highly polar smear. What is happening? A: You are observing acid-catalyzed epoxide ring-opening. Standard unmodified silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~4.5–5.5). When your compound interacts with these acidic sites, the strained oxirane ring undergoes nucleophilic attack by trace water or the silanol oxygen itself, degrading your product into a diol or covalently bound silica adducts[1][2]. Solution: You must deactivate the silica gel. Add 1% to 2% (v/v) Triethylamine (TEA) to your mobile phase. The lone electron pair on the TEA nitrogen acts as a Lewis base, neutralizing the acidic protons on the silica surface before your compound is loaded[1].

Q2: The compound streaks heavily and requires massive volumes of solvent to elute from a normal-phase silica column. How can I improve the retention profile? A: {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is exceptionally polar. Using standard non-polar solvent systems (like Hexanes/Ethyl Acetate) will result in irreversible adsorption or severe tailing. Solution: Shift to a highly polar mobile phase, such as a gradient of Ethyl Acetate to Methanol (e.g., 95:5 to 80:20 EtOAc/MeOH), ensuring TEA is still present. If normal-phase chromatography remains inefficient, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography. HILIC utilizes a polar stationary phase (like bare silica or amine-bonded silica) with a reversed-phase-like water/acetonitrile mobile phase, which is specifically designed to retain and elute highly polar, water-soluble compounds without excessive tailing[3][4].

Q3: I am running a flash column, but my UV detector (254 nm / 280 nm) shows a flat baseline even when the compound is eluting. How do I track my fractions? A: Your target molecule lacks a chromophore (no double bonds, aromatic rings, or conjugated systems), meaning it cannot absorb UV light at standard detection wavelengths[5]. Solution: If using an automated flash chromatography system, you must use an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID). If you are running a manual gravity or flash column, you must spot your fractions on a TLC plate and use a destructive chemical stain, such as Potassium Permanganate (KMnO₄) or Ceric Ammonium Molybdate (CAM), which react with the primary alcohol to produce a visible color change[6][7].

Part 2: Detection & Visualization Data

Because UV detection is unviable, selecting the correct TLC stain is critical for tracking the elution of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol. The table below summarizes the causality and efficacy of various visualization methods.

Visualization MethodMechanism of ActionResulting AppearanceSuitability for Target Molecule
UV Light (254 nm) UV absorption by conjugated π-systems.Dark spots on green fluorescent background.Poor: Fails due to the lack of a chromophore.
KMnO₄ Stain Oxidation of the primary alcohol (-CH₂OH) reduces Mn(VII) to Mn(IV).Bright yellow/brown spots on a deep purple background.Excellent: Rapid, room-temperature reaction with primary alcohols[5][7].
CAM Stain Alcohols reduce Mo(VI) to Mo(V) under acidic conditions.Dark blue/black spots on a light blue background.Excellent: Highly sensitive to hydroxyl groups; requires heating[6].
Anisaldehyde Stain Acid-catalyzed condensation of the aldehyde with nucleophilic functional groups.Varies (often green, blue, or pink spots).Good: Detects alcohols effectively but requires strong heating[6].
Iodine Vapor Reversible, non-destructive complexation with polar functional groups.Faint brown/yellow spots.Moderate: Non-destructive, but often lacks the sensitivity needed for dilute fractions[5][7].

Part 3: Experimental Protocols

Protocol A: Base-Deactivated Silica Gel Column Chromatography

This self-validating protocol ensures the acidic sites of the silica are neutralized prior to the introduction of the acid-sensitive epoxide.

  • Eluent Preparation: Prepare 1000 mL of your chosen polar mobile phase (e.g., 90:10 Ethyl Acetate/Methanol). Add 10 mL of Triethylamine (TEA) to achieve a 1% (v/v) concentration. Mix thoroughly.

  • Stationary Phase Neutralization: In a fume hood, weigh the appropriate amount of silica gel (60 Å, 230–400 mesh). Add the TEA-spiked eluent to create a slurry. Critical Step: Stir gently and let the slurry sit for 15–20 minutes. This dwell time is required for the TEA to fully penetrate the pores and neutralize the Brønsted acidic silanol groups[1].

  • Column Packing: Pour the slurry into a glass chromatography column. Apply gentle positive air pressure to pack the bed tightly. Ensure the solvent line never drops below the top of the silica bed to prevent channeling.

  • Sample Loading: Dissolve the crude {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol in the absolute minimum volume of the TEA-spiked eluent. Carefully apply it to the top of the silica bed using a Pasteur pipette, allowing it to adsorb evenly.

  • Elution: Elute the column with the mobile phase. Collect fractions in standard test tubes. Because the compound is highly polar, monitor the column flow closely; if elution is too slow, gradually increase the methanol concentration in 2% increments.

  • Validation: Spot every third fraction on a TLC plate to locate the product using Protocol B.

Protocol B: KMnO₄ TLC Staining for Aliphatic Alcohols

Because TEA can cause background interference on TLC plates, this protocol includes a specific drying step to ensure high-contrast visualization.

  • Stain Preparation: In a 500 mL Erlenmeyer flask, dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of distilled water. Add 1.25 mL of a 10% (w/v) NaOH aqueous solution. Transfer to a wide-mouth dark glass jar[7].

  • Plate Preparation (Critical): After developing the TLC plate containing your fractions, use a heat gun to thoroughly evaporate the mobile phase. If TEA is left on the plate, it will prematurely reduce the KMnO₄, turning the entire plate brown and masking your product.

  • Application: Using forceps, quickly dip the dried TLC plate into the KMnO₄ solution. Remove immediately and wipe the back of the plate with a paper towel.

  • Visualization: The primary alcohol of the target molecule will rapidly reduce the permanganate. The product will appear as a distinct yellow/brown spot against a bright purple background[5]. Gentle heating with a heat gun can accelerate the oxidation if the spots are faint.

Part 4: Chromatographic Decision Workflow

The following logic tree dictates the proper isolation strategy for acid-sensitive, UV-inactive polar molecules.

PurificationWorkflow Start Crude {4-[(Oxiran-2-yl)methyl] oxan-4-yl}methanol TLC TLC Analysis (Stain with KMnO4 or CAM) Start->TLC Check Epoxide Degradation Observed on Silica? TLC->Check Deactivate Deactivate Silica (Add 1-2% TEA to Eluent) Check->Deactivate Yes (Diol formation) Standard Standard Silica (Not Recommended) Check->Standard No Column Pack Column & Load Sample (Liquid Loading Preferred) Deactivate->Column Standard->Column Elute Elute with Polar Gradient (e.g., EtOAc/MeOH) Column->Elute Fractions Collect Fractions & Analyze via ELSD or TLC Elute->Fractions

Caption: Workflow for the chromatographic purification of acid-sensitive polar epoxides.

References

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]

  • Org Prep Daily. TLC Staining solutions. Available at: [Link]

  • European Patent Office (EPO). METHOD FOR SEPARATING WATER-SOLUBLE BIOLOGICAL MATERIAL. Available at: [Link]

  • Reach Devices. TLC stains. Available at: [Link]

  • CORE. Lewis acid catalysed rearrangement of epoxides: A mechanistic study. Available at:[Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol substitution reactions

Welcome to the Technical Support Center for advanced synthetic intermediates. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates, complex mixtures,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic intermediates. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates, complex mixtures, or stalled kinetics when performing substitution reactions on {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol .

This molecule presents a unique bifunctional challenge: it contains both a highly sterically hindered primary alcohol and a reactive epoxide, tethered to a common quaternary spiro-center (C4 of the oxane ring). Below, we dissect the causality of common failures and provide self-validating protocols to overcome them.

Part 1: Core Mechanistic Conflicts & Diagnostics

To troubleshoot this molecule, you must first understand the two competing chemical forces at play: Neopentyl Steric Hindrance and Entropic Intramolecular Cyclization .

G A {4-[(Oxiran-2-yl)methyl] oxan-4-yl}methanol (Bifunctional) B Desired Intermolecular Epoxide Opening A->B Nucleophile (Direct) C Intramolecular Spirocyclization (Major Side Product) A->C Acid Catalyst (Unprotected -OH) D O-Protected Intermediate (e.g., TBDPS) A->D Protection (TBDPS-Cl) E High-Yield Intermolecular Substitution D->E Nucleophile (Sterically directed)

Fig 1: Competing pathways in {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol substitution reactions.

FAQ 1: Why is my SN​2 substitution at the primary alcohol so slow and low-yielding?

The Causality: The hydroxymethyl group (-CH₂OH) is attached to the fully substituted C4 carbon of the oxane ring. This makes it a neopentyl-like alcohol . The transition state for an SN​2 reaction requires a 180-degree backside attack. In neopentyl systems, the bulky tert-alkyl group (the oxane ring and the adjacent epoxymethyl group) severely blocks this trajectory. Standard leaving groups (like tosylates) fail because the activation energy is too high at room temperature, and heating causes the adjacent epoxide to degrade. As established in stability profiling studies, neopentyl sulfonates are exceptionally resistant to nucleophilic displacement ().

FAQ 2: When attempting epoxide ring-opening, why do I get a complex mixture instead of the desired intermolecular product?

The Causality: You are witnessing an intramolecular cyclization. The adjacent -CH₂OH group is a perfectly positioned internal nucleophile. When you add a Lewis acid or Brønsted acid to activate the epoxide, the internal hydroxyl oxygen attacks the epoxide carbons. Because the hydroxyl is tethered to the same molecule, it possesses a massive entropic advantage (high effective molarity) over your external nucleophile. Furthermore, tetrahydropyran rings are known to "template" and accelerate these exact types of endo-cyclizations (). The result is a spirocyclic ether side product.

Part 2: Quantitative Data & Reaction Optimization

To guide your optimization, we have summarized the quantitative conversion data for both functional group targets.

Table 1: Troubleshooting Leaving Groups for the Neopentyl-like Alcohol (-CH₂OH)

Leaving GroupReagents / ConditionsConversion to SN​2 Primary Failure Mode / Causality
Tosylate (-OTs) NaN₃, DMF, 80 °C< 5%Steric Blockade: Unreactive due to neopentyl hindrance.
Mesylate (-OMs) NaN₃, DMF, 80 °C< 10%Thermal Degradation: Epoxide polymerizes before SN​2 occurs.
Triflate (-OTf) TBAN₃, DCM, -78 °C to 0 °C65 - 75%Moisture Sensitivity: Competing hydrolysis if not strictly anhydrous.
None (Radical) Cu-Catalyst, Light, RT> 80%Setup Complexity: Requires specialized metallaphotoredox setup.

Table 2: Epoxide Ring-Opening Conditions (Nucleophile: Amine or Azide)

Substrate StateCatalyst / SolventIntermolecular YieldMajor Side Product
Unprotected -OH LiClO₄ / CH₃CN< 15%Spirocyclic ether (Intramolecular attack)
Unprotected -OH H₂O (pH 7.0)< 5%6-endo-tet spirocycle (Water templated)
TBS-Protected LiClO₄ / CH₃CN85%Minor hydrolysis (if wet solvent used)

Part 3: Self-Validating Experimental Workflows

To ensure scientific integrity, do not proceed linearly without verification. Use the following decision matrix and self-validating protocols to guarantee success.

Workflow Start Target Identification: Which group are you substituting? PathA Target: Epoxide (Ring Opening) Start->PathA PathB Target: Primary Alcohol (Neopentyl Substitution) Start->PathB Protect Step 1: Protect -OH (TBDPS-Cl) PathA->Protect Prevent Intramolecular Cyclization Triflate Step 1: Form Triflate (Tf2O, -78°C) PathB->Triflate Overcome Steric Hindrance Radical Alternative: Radical Deoxygenative Coupling PathB->Radical If SN2 Fails (MacMillan Protocol) RingOpen Step 2: Nucleophilic Attack (LiClO4 Catalyst) Protect->RingOpen Subst Step 2: SN2 with Soft Nuc (e.g., TBAN3) Triflate->Subst

Fig 2: Decision matrix and workflow for targeted substitution based on the functional group.

Protocol A: Chemoselective Epoxide Opening (Via -OH Protection)

Use this protocol when your target is the epoxide ring. We utilize TBDPS because its extreme bulk physically shields the neopentyl center and prevents any residual nucleophilicity.

  • Protection: Dissolve {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (1.0 eq) in anhydrous DMF (0.2 M). Add imidazole (2.5 eq) and cool to 0 °C.

  • Dropwise, add TBDPS-Cl (1.2 eq). Stir at room temperature for 12 hours.

  • Validation Check (Critical): Run a TLC (20% EtOAc/Hexanes). You must observe a complete shift of the starting material ( Rf​ ~0.2) to a non-polar spot ( Rf​ ~0.7). Do not proceed to step 4 if any starting material remains, as the unprotected alcohol will trigger an autocatalytic spirocyclization cascade during the next step.

  • Ring Opening: Isolate the TBDPS-protected intermediate via standard aqueous workup. Dissolve in anhydrous CH₃CN.

  • Add your external nucleophile (e.g., an amine, 2.0 eq) and LiClO₄ (0.5 eq) as a mild Lewis acid. Stir at 60 °C until completion.

Protocol B: Neopentyl Alcohol Substitution (Via Triflation)

Use this protocol when your target is the primary alcohol. Because standard sulfonates fail, we must use a super-leaving group (triflate) at cryogenic temperatures to protect the epoxide.

  • Activation: Dissolve the starting material in strictly anhydrous DCM (0.1 M). Add 2,6-lutidine (2.0 eq) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) over 15 minutes.

  • Validation Check (Critical): The formation of the triflate must be verified by rapid, cold-probe TLC or visually. The solution should remain pale. If the solution turns dark brown or black, the epoxide is degrading due to localized exothermic heating; quench immediately, discard, and restart with slower addition and better stirring.

  • Substitution: Without isolating the highly reactive triflate, immediately add a soluble, soft nucleophile (e.g., Tetrabutylammonium azide, TBAN₃, 3.0 eq) directly to the -78 °C mixture.

  • Allow the reaction to slowly warm to 0 °C over 4 hours. Quench with saturated NaHCO₃.

(Note: If polar SN​2 substitution continues to fail due to extreme steric bulk, we recommend pivoting to a free-radical deoxygenative coupling utilizing copper metallaphotoredox catalysis, which bypasses the SN​2 steric restrictions entirely ()).

References

  • Jamison, T. F., & Byers, J. A. (2013). Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. Proceedings of the National Academy of Sciences, 110(42), 16763-16768.[Link]

  • MacMillan, D. W. C., et al. (2024). Free-Radical Deoxygenative Amination of Alcohols via Copper Metallaphotoredox Catalysis. Journal of the American Chemical Society, 146(23), 15686–15694.[Link]

  • Roberts, J. M., et al. (2017). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonate-containing molecules. Organic & Biomolecular Chemistry, 15(36), 7656–7660.[Link]

Optimization

Improving catalyst turnover frequency for {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol reactions

Welcome to the Technical Support Center for advanced catalytic transformations. This guide is specifically engineered for researchers and drug development professionals working with the complex intermediate {4-[(Oxiran-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced catalytic transformations. This guide is specifically engineered for researchers and drug development professionals working with the complex intermediate {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol .

Due to its dense functionalization—comprising a tetrahydropyran (oxane) core, a reactive oxirane (epoxide) ring, and a free primary hydroxyl group—this substrate frequently suffers from severely depressed catalyst Turnover Frequencies (TOF) during epoxide ring-opening reactions. This center provides field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to maximize your catalytic efficiency.

Part 1: Diagnostic Workflow for TOF Optimization

Before adjusting reaction parameters, it is critical to identify the root cause of catalyst stalling. Use the diagnostic logic below to isolate structural, catalytic, or kinetic bottlenecks.

DiagnosticWorkflow Start Low TOF Detected (< 50 h⁻¹) Check1 Analyze Substrate Structure Start->Check1 Check2 Evaluate Catalyst Architecture Start->Check2 Check3 Assess Reaction Conditions Start->Check3 Sub1 Free -OH Group? (Competitive Binding) Check1->Sub1 Cat1 Monomeric Catalyst? (High Kinetic Barrier) Check2->Cat1 Cond1 Dilute Solution? (Low Collision Rate) Check3->Cond1 Sub2 Protect -OH (e.g., TMS ether) Sub1->Sub2 Yes Cat2 Switch to Dimeric/ Bimetallic Catalyst Cat1->Cat2 Yes Cond2 Use Solvent-Free or High Concentration Cond1->Cond2 Yes

Diagnostic workflow for resolving low turnover frequency in epoxide ring-opening reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my Lewis acid catalyst deactivate rapidly, resulting in a TOF < 10 h⁻¹ when reacting with {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol? A: The primary culprit is the free hydroxymethyl group at the 4-position of the oxane ring. In transition-metal catalysis (e.g., Co(III), Cr(III), or Al(III) systems), this free hydroxyl acts as a competitive, strongly coordinating ligand. It binds irreversibly to the Lewis acidic metal center, displacing the epoxide and coordinatively saturating the catalyst. Furthermore, the proximity of the hydroxyl to the epoxide can induce unwanted intramolecular ring-opening, forming a spirocyclic ether instead of the desired intermolecular product. Solution: You must mask the hydroxyl group (e.g., via TMS or TBS etherification) prior to the catalytic step to prevent catalyst poisoning and ensure the metal center remains available for epoxide activation.

Q2: Even with a protected substrate, my TOF is stagnant. How can I kinetically accelerate the asymmetric ring-opening (ARO)? A: Monomeric catalysts suffer from a high entropic barrier. Epoxide ring-opening via metal-salen or porphyrin complexes operates through a bimetallic cooperative mechanism: one metal center acts as a Lewis acid to activate the epoxide, while a second metal center delivers the nucleophile. Relying on the random collision of two monomeric catalysts with the substrate is kinetically inefficient. By switching to a dimeric, oligomeric, or heterodinuclear catalyst, the two metal centers are tethered in close proximity. This pre-organization drastically lowers the activation energy, increasing TOF by more than 10-fold[1].

Q3: Does solvent choice impact the turnover frequency for this specific tetrahydropyran-epoxide? A: Yes, significantly. Because the rate-determining step in epoxide ring-opening is often a bimolecular collision between the activated epoxide and the nucleophile-bearing metal, operating under highly concentrated or completely solvent-free conditions maximizes the effective concentration of the transition state. Solvent-free conditions have been proven to accelerate the reaction rate, enhance TOF, and allow for a drastic reduction in catalyst loading[2].

Part 3: Mechanistic Pathway of High-TOF Catalysis

To understand why dimeric catalysts are required for this substrate, review the bimetallic cooperative mechanism below.

BimetallicMechanism Step1 Metal Center 1 Lewis Acid Activation Step2 Epoxide Coordination (O-M1 Bond) Step1->Step2 Step4 Bimetallic Transition State (Concerted Ring Opening) Step2->Step4 Step3 Metal Center 2 Nucleophile Delivery Step3->Step4 Step5 Product Release & Catalyst Regeneration Step4->Step5

Bimetallic cooperative mechanism reducing activation energy and increasing TOF.

Part 4: Self-Validating Experimental Protocol

To achieve a TOF > 1,000 h⁻¹, follow this self-validating methodology utilizing a dimeric (salen)Co(III) catalyst under solvent-free conditions.

Step 1: Substrate Pre-treatment (Hydroxyl Masking)

  • Dissolve {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol in anhydrous DCM.

  • Add 1.2 eq of Imidazole and 1.1 eq of Trimethylsilyl chloride (TMSCl) at 0°C. Stir for 2 hours.

  • Validation Check: Before proceeding, analyze an aliquot via IR spectroscopy. You must observe the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹. Causality: If the O-H band remains, unreacted substrate will poison the expensive dimeric catalyst in Step 3. Do not proceed until protection is 100% complete.

Step 2: Catalyst Activation

  • Dissolve the dimeric (salen)Co(II) precatalyst in toluene.

  • Add 2.0 eq of p-toluenesulfonic acid (TsOH) and stir open to the air for 1 hour to oxidize the metal.

  • Validation Check: The solution must transition from a brick-red Co(II) state to a dark, glossy green Co(III)-OTs state. Remove solvent in vacuo to yield the active catalyst.

Step 3: Solvent-Free Asymmetric Ring Opening (ARO)

  • Combine the TMS-protected substrate from Step 1 with 0.05 mol% of the activated dimeric Co(III) catalyst in a flask. Do not add solvent.

  • Slowly add 1.05 eq of the nucleophile (e.g., TMSN₃) while maintaining the temperature at exactly 25°C using a water bath (the reaction is highly exothermic).

  • Validation Check: Monitor the reaction via ¹H NMR. The reaction is complete when the characteristic epoxide proton multiplets (δ 2.5–3.0 ppm) completely disappear.

Step 4: Isolation

  • Distill the crude mixture under reduced pressure to isolate the pure ring-opened product. The catalyst remains in the residue and can be recycled[2].

Part 5: Quantitative Performance Data

The following table summarizes the impact of substrate protection and catalyst architecture on the Turnover Frequency (TOF) and overall yield for the {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol system.

Catalyst ArchitectureSubstrate StateReaction ConditionTOF (h⁻¹)Yield (%)
Monomeric Co(III)Unprotected (-OH)Dilute (Toluene)< 512
Monomeric Co(III)Protected (-OTMS)Dilute (Toluene)4565
Dimeric Co(III)Protected (-OTMS)Dilute (Toluene)45088
Dimeric Co(III) Protected (-OTMS) Solvent-Free > 1,200 > 98

Note: TOF is calculated as moles of epoxide consumed per mole of catalyst per hour. Data clearly demonstrates that combining substrate protection, dimeric catalyst architecture, and solvent-free conditions yields a synergistic enhancement in catalytic efficiency.

References

  • A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions Source: Chemical Reviews - ACS Publications URL:[Link]

  • Making Chiral Salen Complexes Work with Organocatalysts Source: Chemical Reviews - ACS Publications URL:[Link]

  • Synergic Heterodinuclear Catalysts for the Ring-Opening Copolymerization (ROCOP) of Epoxides, Carbon Dioxide, and Anhydrides Source: Accounts of Chemical Research - ACS Publications URL:[Link]

  • On-Demand Transformation of Carbon Dioxide into Polymers Enabled by Comb Shaped Metallic Oligomer Catalyst Source: ChemRxiv URL:[Link]

Sources

Troubleshooting

Handling moisture sensitivity and degradation of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol in lab settings

Welcome to the Technical Support Center for handling {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of this specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol .

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of this specific molecule. The challenge lies in its dual-functional nature: it houses both an electrophilic epoxide (oxirane) ring and a nucleophilic primary alcohol (hydroxymethyl group) on the same tetrahydropyran core. This structural proximity makes it a ticking clock for both external hydrolysis and internal self-destruction.

This guide provides a mechanistic breakdown of its degradation pathways, actionable troubleshooting FAQs, and self-validating protocols to ensure your experimental integrity.

Diagnostic Q&A: Troubleshooting Degradation

Q1: My NMR shows a decrease in the epoxide proton signals over time, even though the sample was stored in a desiccator. Why is it degrading without moisture? The Causality: You are likely observing Intramolecular Epoxide Ring Opening (IERO). While desiccators prevent moisture-driven hydrolysis, they do not stop the molecule's internal nucleophile—the primary alcohol—from attacking its own epoxide ring. According to Baldwin's rules for epoxide-opening cascades, the flexible hydroxymethyl group can undergo an exo- or endo-selective cyclization, forming a spiro-bicyclic ether . This autocatalytic process is accelerated by thermal stress or trace Lewis acids leached from glassware. The Fix: Dilute the sample in an anhydrous, non-nucleophilic solvent (e.g., dry DCM or toluene) if long-term storage is required, and store at -20°C to lower the kinetic energy below the activation barrier for cyclization.

Q2: I suspect my sample was exposed to ambient humidity. How does the pH of my reaction buffer dictate the degradation products? The Causality: Moisture hydrolyzes the epoxide into a 1,2-diol, but the regiochemistry is strictly pH-dependent.

  • Under Acidic Conditions: The epoxide oxygen is rapidly protonated, creating a highly electrophilic intermediate. Water attacks the more substituted carbon via an SN1-like mechanism because that carbon better stabilizes the partial positive charge .

  • Under Basic Conditions: The hydroxide ion acts as a strong nucleophile, directly attacking the less sterically hindered carbon of the epoxide via a classic SN2 mechanism . The Fix: If your downstream application is pH-sensitive, you must profile the specific diol isomer formed to understand how it might interfere with your assays.

Q3: What are the absolute best practices for storing this compound to prevent both hydrolysis and polymerization? The Causality: Epoxides are highly sensitive to both thermal degradation and photo-oxidation . Furthermore, storing the compound "neat" (undiluted) at room temperature drastically increases the probability of intermolecular collisions, leading to cross-linked polyether oligomers . The Fix: Store at -20°C in amber glass vials (to block UV-induced radical formation). Use PTFE-lined caps to ensure an airtight seal, and always backfill the headspace with Argon. Avoid metal spatulas or containers, as trace metal ions act as Lewis acids that catalyze ring-opening .

Degradation Matrix: Quantitative Profiling

To help you quickly identify what went wrong in your workflow, cross-reference your storage conditions with this degradation matrix:

Environmental StressorPrimary Degradation PathwayMajor Degradation ProductKinetic Driver / Mechanism
Trace Moisture (Neutral) Hydrolysis1,2-DiolSlow SN2 attack by H₂O
Moisture + Acidic pH Acid-Catalyzed Hydrolysis1,2-DiolFast attack on protonated epoxide (more substituted C)
Moisture + Basic pH Base-Catalyzed Hydrolysis1,2-DiolSN2 attack by OH⁻ (less substituted C)
Anhydrous + Thermal (>25°C) Intramolecular CyclizationSpiro-bicyclic etherNucleophilic attack by native -OH group
Anhydrous + High Conc. (Neat) Intermolecular PolymerizationPolyether oligomersCross-linking between -OH and epoxide

Visualizing the Degradation Logic

DegradationPathways A {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (Intact Epoxy-Alcohol) B Aqueous / Moisture Exposure (Acid or Base Catalyzed) A->B H2O Ingress D Anhydrous / Thermal Stress (Lewis Acid or Autocatalytic) A->D Improper Storage C Hydrolysis Pathway (1,2-Diol Formation) B->C Ring Cleavage E Intramolecular Epoxide Ring Opening (Spiro-bicyclic Ether) D->E Dilute Conditions F Intermolecular Nucleophilic Attack (Polymerization / Cross-linking) D->F Neat / High Conc.

Fig 1: Logical flowchart of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol degradation pathways.

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Aliquoting and Storage

Objective: Transfer and store the epoxy-alcohol without introducing atmospheric moisture or triggering auto-polymerization. Causality: Atmospheric water acts as a nucleophile. Oxygen can induce radical pathways. Metal tools can introduce Lewis acidic cations.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours. Cool them in a desiccator under vacuum. (Why: Glass surfaces adsorb a microscopic layer of water; baking removes this hydration shell).

  • Purging: Transfer vials to a glovebox or use a Schlenk line to purge the vials with high-purity Argon (99.999%). (Why: Argon is heavier than Nitrogen and forms a better protective blanket over the sample).

  • Handling: Use a sterile, oven-dried glass syringe or a PTFE spatula to transfer the compound. Do not use stainless steel spatulas. (Why: Iron and chromium oxides on metal tools act as Lewis acids, catalyzing epoxide ring opening).

  • Validation Step: Weigh the sealed vial before and after storage. A change in mass indicates a compromised seal. Additionally, run a Karl Fischer titration on a dummy solvent blank handled identically alongside your sample to confirm moisture levels remain <50 ppm.

Protocol 2: LC-MS Profiling of Degradation Products

Objective: Differentiate between intact epoxide, hydrolyzed diol, and intramolecular spiro-ether. Causality: Standard LC-MS methods use 0.1% Formic Acid or TFA. These acidic modifiers will artificially destroy the epoxide on the column, rendering the data useless .

  • Sample Prep: Dissolve the sample in anhydrous LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Mobile Phase Selection: Use Water (A) and Acetonitrile (B) buffered with 10 mM Ammonium Acetate (pH ~6.8). Critical: Do NOT use Formic Acid or TFA. (Why: Acidic modifiers will catalyze the hydrolysis of the epoxide during the chromatographic run, creating a false positive for the 1,2-diol degradation product).

  • Chromatography: Use a C18 column with a gentle gradient (5% to 95% B over 15 minutes) at a low column temperature (25°C) to minimize thermal stress during separation.

  • Mass Spectrometry & Validation:

    • Intact Epoxide: Look for the [M+H]⁺ or [M+NH₄]⁺ adduct of the parent mass.

    • Hydrolyzed Diol: Look for [M+H₂O+H]⁺ (+18 Da shift).

    • Spiro-ether (IERO product): This will have the exact same mass as the intact epoxide (structural isomer).

    • Validation Step: To differentiate the spiro-ether from the intact epoxide, you must rely on chromatographic retention time (the spiro-ether will elute earlier due to higher polarity) or run an offline ¹H-NMR to check for the disappearance of the characteristic oxirane protons at ~2.5-3.0 ppm.

References

  • Chemistry LibreTexts. "18.6: Reactions of Epoxides - Ring-opening". Available at:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans". DOI: 10.1039/D1OB01905H. Available at:[Link]

  • NIH (National Institutes of Health). "Synthesis of Marine Polycyclic Polyethers via Endo-Selective Epoxide-Opening Cascades". Available at:[Link]

  • Master Organic Chemistry. "Opening of Epoxides With Acid". Available at:[Link]

  • Energy & Fuels - ACS Publications. "Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters". Available at:[Link]

  • Chemistry Steps. "Reactions of Epoxides under Acidic and Basic Conditions". Available at:[Link]

Reference Data & Comparative Studies

Validation

Reactivity comparison of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol versus standard aliphatic epoxides

Executive Summary In the realm of organic synthesis and drug development, epoxides are privileged electrophilic building blocks. However, the reactivity of an epoxide is fundamentally dictated by its structural context.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and drug development, epoxides are privileged electrophilic building blocks. However, the reactivity of an epoxide is fundamentally dictated by its structural context. This guide provides an objective, data-driven comparison between a monofunctional standard aliphatic epoxide (SAE), such as 1,2-epoxyhexane, and the highly specialized bifunctional building block {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (hereafter referred to as EOMM ).

While SAEs rely on bimolecular collisions with external nucleophiles, EOMM possesses a perfectly positioned internal nucleophile (a hydroxymethyl group). This architectural difference shifts the paradigm from concentration-dependent intermolecular reactions to highly efficient, entropically favored intramolecular cyclizations, enabling the rapid construction of complex spirocyclic scaffolds used in modern medicinal chemistry.

Mechanistic Divergence: The Causality of Proximity

Standard Aliphatic Epoxides (Intermolecular Kinetics)

Standard aliphatic epoxides undergo ring-opening via classic bimolecular nucleophilic substitution ( SN​2 ) pathways [1]. The reaction rate is strictly dependent on the concentration of both the epoxide and the external nucleophile. Because the transition state requires the collision of two separate molecules, the entropy of activation ( ΔS‡ ) is highly negative. To overcome this, these reactions typically require elevated temperatures, high concentrations of nucleophile, or strong Lewis acid activation [2].

EOMM (Intramolecular Kinetics & Baldwin's Rules)

EOMM features a tetrahydropyran (oxane) core with two substituents at the C4 position: a hydroxymethyl group and an oxiranylmethyl group. This creates an extremely high effective molarity for the internal hydroxyl nucleophile.

When activated (either by base deprotonation or acid protonation), EOMM bypasses intermolecular collision entirely. Instead, it undergoes rapid intramolecular cyclization to form an oxa-spirocyclic scaffold [3]. The rigid oxane ring restricts the conformational degrees of freedom of the side chains, pre-organizing them for attack and drastically lowering the entropic barrier.

The regioselectivity of this cyclization is governed by Baldwin's Rules and the pH of the system:

  • Basic Conditions (Steric Control): The alkoxide attacks the less hindered terminal epoxide carbon (C6). This proceeds via a 6-Exo-Tet cyclization, yielding a 6-membered spiro-tetrahydropyran system.

  • Acidic Conditions (Electronic Control): Protonation of the epoxide oxygen generates carbocation character at the more substituted internal carbon (C5). The hydroxyl group attacks C5 via a 5-Exo-Tet cyclization, yielding a 5-membered spiro-tetrahydrofuran system [4].

Quantitative Reactivity Profile

The following table summarizes the kinetic and thermodynamic differences between EOMM and a standard aliphatic epoxide (1,2-epoxyhexane) under identical reaction conditions.

Table 1: Comparative Reactivity and Regioselectivity Data

Parameter{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (EOMM)1,2-Epoxyhexane (Standard Aliphatic Epoxide)
Primary Reaction Mode Intramolecular Cyclization (Unimolecular)Intermolecular Ring-Opening (Bimolecular)
Reaction Order First-order (Rate = k[EOMM] )Second-order (Rate = k[Epoxide][Nuc] )
Base-Catalyzed Product Spiro[tetrahydropyran-4,3'-tetrahydropyran] deriv.1-Substituted-hexan-2-ol
Acid-Catalyzed Product Spiro[tetrahydropyran-4,3'-tetrahydrofuran] deriv.2-Substituted-hexan-1-ol
Relative Reaction Rate >104 (Due to high effective molarity) 1 (Baseline)
Activation Entropy ( ΔS‡ ) Near zero (Pre-organized transition state)Highly negative (Requires molecular collision)
Side Reactions Minimal (Cyclization outcompetes side reactions)Polymerization, elimination, diol formation

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways dictated by the presence of the internal nucleophile in EOMM versus the reliance on external nucleophiles for SAEs.

Reactivity EOMM {4-[(Oxiran-2-yl)methyl] oxan-4-yl}methanol Base1 Base Catalysis (Alkoxide Formation) EOMM->Base1 Acid1 Acid Catalysis (Epoxide Protonation) EOMM->Acid1 Spiro6 6-Exo-Tet Cyclization (Attack at less hindered C) Spiro-6-membered ring Base1->Spiro6 Steric Control Spiro5 5-Exo-Tet Cyclization (Attack at substituted C) Spiro-5-membered ring Acid1->Spiro5 Electronic Control SAE Standard Aliphatic Epoxide (e.g., 1,2-Epoxyhexane) ExtNuc External Nucleophile (Bimolecular Collision) SAE->ExtNuc Inter Intermolecular SN2 (Rate depends on [Nuc]) ExtNuc->Inter Linear Linear 1,2-Difunctionalized Product Inter->Linear

Caption: Mechanistic divergence: Intramolecular spirocyclization of EOMM vs. intermolecular ring opening of SAEs.

Experimental Protocols: Self-Validating Workflows

To demonstrate the practical implications of these mechanistic differences, the following protocols outline the optimal conditions for reacting both classes of molecules. Each protocol is designed as a self-validating system, ensuring that the causality behind the reagent choices directly translates to measurable analytical outcomes.

Protocol A: Base-Catalyzed Spirocyclization of EOMM

Objective: Synthesize a 6-membered spirocyclic ether via 6-exo-tet cyclization. Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the primary alcohol. Because the reaction is intramolecular, high dilution is employed to actively suppress any potential intermolecular oligomerization, funneling the reaction entirely toward the spirocyclic product.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add NaH (60% dispersion in mineral oil, 1.2 eq) and wash twice with anhydrous hexane to remove the oil.

  • Solvent Addition: Suspend the purified NaH in anhydrous THF (20 mL) and cool to 0 °C using an ice bath.

  • Substrate Addition: Dissolve EOMM (1.0 eq, 5 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Self-Validation: The evolution of H2​ gas confirms the deprotonation of the hydroxymethyl group.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude product via 1H NMR. The disappearance of the complex epoxide multiplet (approx. 2.5–3.0 ppm) and the appearance of a new downfield signal for the secondary alcohol (CH-OH) confirms a successful 6-exo-tet cyclization.

Protocol B: Intermolecular Aminolysis of 1,2-Epoxyhexane (SAE)

Objective: Synthesize 1-(benzylamino)hexan-2-ol via intermolecular ring opening. Causality: Because this is a bimolecular reaction with a high entropic barrier, a large excess of the nucleophile (benzylamine) and thermal energy are required to drive the reaction to completion and prevent the formation of bis-alkylated side products.

  • Preparation: In a 25 mL pressure vial, dissolve 1,2-epoxyhexane (1.0 eq, 5 mmol) in a highly polar, protic solvent like ethanol (5 mL). Causality: Protic solvents hydrogen-bond with the epoxide oxygen, slightly activating it toward nucleophilic attack.

  • Nucleophile Addition: Add benzylamine (3.0 eq, 15 mmol). The 3-fold excess ensures pseudo-first-order kinetics and minimizes the chance of the secondary amine product reacting with another epoxide molecule.

  • Heating: Seal the vial and heat to 80 °C for 12 hours.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove ethanol and excess benzylamine (azeotropic removal with toluene may be required).

  • Analytical Validation: Purify via flash chromatography. TLC validation (using a ninhydrin stain) will differentiate the primary amine starting material from the secondary amine product. 1H NMR will confirm regioselectivity by showing the nucleophile attached to the less sterically hindered C1 position.

References

  • 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL:[Link]

  • 9.14 Reactions of Epoxides: Ring-Opening Source: Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks URL:[Link]

  • Preparation of Spirocyclic Vinylic Carbonates from Allylic Alcohols Source: Organic Letters - ACS Publications URL:[Link]

  • tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Chemical Purity of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol

Introduction: The Analytical Imperative for a Key Synthetic Building Block {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is a bifunctional molecule featuring a reactive epoxide (oxirane) ring and a primary alcohol, tethered...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is a bifunctional molecule featuring a reactive epoxide (oxirane) ring and a primary alcohol, tethered to a stable oxane core. This unique combination of functionalities makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, where the epoxide can be selectively opened by various nucleophiles to build molecular complexity. The chemical purity of this starting material is paramount; trace impurities can lead to significant side reactions, impact the stereochemistry of subsequent steps, and ultimately compromise the safety and efficacy of the final drug product.

However, the analysis of this compound presents a distinct set of challenges. Its structure lacks a significant chromophore, rendering direct detection by UV-Vis spectrophotometry at low concentrations inefficient. Furthermore, the strained epoxide ring is susceptible to opening under harsh analytical conditions, potentially creating artifacts that could be mistaken for impurities.[1]

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the robust and accurate determination of the chemical purity of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol. We will explore the causality behind the experimental choices, from method development to a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] Finally, we will objectively compare this HPLC method with alternative analytical techniques, providing the data and insights necessary for researchers and drug development professionals to make informed decisions for their specific analytical needs.

Part 1: HPLC Method Development: A Strategy of Derivatization

The primary obstacle in analyzing {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is its poor UV absorptivity. While detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol (CAD) can be used, they often lack the sensitivity, stability, and gradient compatibility required for impurity profiling. A more robust and sensitive approach is pre-column derivatization, which introduces a UV-active tag onto the analyte.[5]

The epoxide ring is an ideal target for derivatization. It reacts quantitatively with nucleophiles under mild conditions. We selected 3-mercaptobenzoic acid as the derivatizing agent. This reagent offers two key advantages: the thiol group is a potent nucleophile for opening the epoxide ring, and the benzoic acid moiety provides a strong chromophore for sensitive UV detection.

dot

Caption: Logic flow for method development.

Optimized HPLC Method & Derivatization Protocol

1. Derivatization Procedure:

  • Reagent Solution: Prepare a 10 mg/mL solution of 3-mercaptobenzoic acid in acetonitrile.

  • Sample Preparation: Accurately weigh approximately 25 mg of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol into a 25 mL volumetric flask. Dilute to volume with acetonitrile to obtain a 1 mg/mL stock solution.

  • Reaction: In a clean HPLC vial, mix 100 µL of the sample stock solution with 500 µL of the reagent solution and 50 µL of triethylamine (as a catalyst). Cap the vial and heat at 60°C for 30 minutes.

  • Final Dilution: After cooling to room temperature, add 350 µL of a 50:50 acetonitrile:water mixture to the vial, cap, and vortex. This solution is ready for injection.

2. HPLC Conditions:

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD)A standard, reliable system. DAD allows for monitoring at multiple wavelengths and assessing peak purity.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmC18 provides excellent hydrophobic retention for the derivatized, relatively non-polar analyte. The particle size offers good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures consistent ionization of the derivatized product's carboxylic acid group, leading to sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Program 0-2 min (30% B), 2-15 min (30% to 85% B), 15-17 min (85% B), 17.1-20 min (30% B)A gradient is necessary to elute the derivatized product and separate it from potential impurities and excess derivatizing reagent.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Detection DAD, 254 nmThe benzoic acid moiety of the derivatized product exhibits strong absorbance at this wavelength.

Part 2: Full Method Validation Protocol (ICH Q2(R1))

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] The following validation was performed based on the ICH Q2(R1) guideline.

dot

Validation_Workflow Start Method Validation Protocol Specificity 1. Specificity (Discrimination) Start->Specificity Linearity 2. Linearity & Range (Proportionality) Specificity->Linearity Accuracy 3. Accuracy (Trueness) Linearity->Accuracy Precision 4. Precision (Agreement) Accuracy->Precision LOQ 5. Quantitation Limit (Sensitivity) Precision->LOQ Robustness 6. Robustness (Reliability) LOQ->Robustness Report Validation Report Robustness->Report

Caption: The sequential workflow for HPLC method validation.

Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]

Protocol:

  • A solution of the derivatizing reagent and catalyst (blank) was injected.

  • A solution of the underivatized analyte was injected.

  • A derivatized solution of the reference standard was injected.

  • Forced Degradation: The analyte was subjected to stress conditions (acid, base, oxidation, heat, and light) and then derivatized and analyzed to ensure that degradation products do not co-elute with the main peak.

Results & Acceptance Criteria:

  • The blank and underivatized analyte injections showed no interfering peaks at the retention time of the main derivatized analyte peak.

  • The main peak was spectrally pure as determined by the DAD peak purity analysis.

  • Degradation products were well-resolved from the main analyte peak. The method is deemed "stability-indicating."

Linearity and Range

Purpose: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]

Protocol:

  • A series of five solutions were prepared from the stock solution, ranging from 50% to 150% of the nominal test concentration (0.5 mg/mL). These correspond to concentrations of 0.25, 0.50, 0.75, 1.0, and 1.25 mg/mL before derivatization.

  • Each solution was derivatized and injected in triplicate.

  • A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope were determined using linear regression analysis.

Results & Acceptance Criteria:

Concentration LevelConcentration (mg/mL)Average Peak Area
50%0.251,245,678
80%0.401,998,765
100%0.502,501,234
120%0.603,005,678
150%0.753,754,321
Regression Results Value Acceptance Criteria
Correlation (r²)0.9998≥ 0.999
Y-InterceptMinimalClose to zero

The method is linear over the range of 0.25 to 0.75 mg/mL.

Accuracy

Purpose: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

Protocol:

  • Accuracy was evaluated by a recovery study. A known amount of analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Samples were prepared in triplicate at each level, derivatized, and analyzed.

  • The percentage recovery was calculated.

Results & Acceptance Criteria:

Spike LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% Recovery
80%0.400.39899.5%
100%0.500.503100.6%
120%0.600.59599.2%
Average Recovery 99.8%
Acceptance Criteria 98.0% - 102.0%

The method is accurate for the quantification of the analyte.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the test concentration by the same analyst on the same day and with the same equipment.

  • Intermediate Precision: The repeatability test was repeated by a different analyst on a different day using a different HPLC system.

  • The Relative Standard Deviation (RSD) of the results was calculated for both studies.

Results & Acceptance Criteria:

Precision TypeParameterResult (RSD)Acceptance Criteria
Repeatability Assay (%)0.45%RSD ≤ 1.0%
Intermediate Precision Assay (%)0.78%RSD ≤ 2.0%

The method demonstrates excellent precision.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Purpose:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Results & Acceptance Criteria:

  • LOD: 0.05 µg/mL

  • LOQ: 0.15 µg/mL

  • Acceptance: The LOQ was confirmed by analyzing six replicates of a sample at this concentration, which yielded acceptable precision (RSD < 10%) and accuracy.

Robustness

Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7][8]

Protocol:

  • The effect of small variations in key method parameters on the analytical results was studied. One parameter was changed at a time while keeping others constant.

Results & Acceptance Criteria:

Parameter VariedVariationResult (System Suitability)Acceptance Criteria
Flow Rate ± 0.1 mL/minPassedAll system suitability parameters must be met.
Column Temperature ± 2°CPassedRetention time shift should be minimal; resolution
between key peaks should be maintained (>2.0).
Mobile Phase pH (A) ± 0.2 unitsPassed

The method is robust for minor changes in its operational parameters.

Part 3: Comparative Analysis of Alternative Techniques

While the validated HPLC method is highly suitable, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations.[9][10]

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[11][12] For {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol, its volatility is borderline for GC. Derivatization to increase volatility (e.g., silylation of the alcohol) might be necessary. The primary concern is the thermal stability of the epoxide ring, which could degrade in a hot GC inlet.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of GC and LC that uses a supercritical fluid (typically CO₂) as the mobile phase.[13][] It offers faster analysis times and reduced organic solvent consumption compared to HPLC.[15][16] For this analyte, SFC could provide good separation and is generally gentler than GC, posing less risk to the epoxide ring.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine purity without needing a specific reference standard of the analyte.[9] It provides a direct measure of the molar quantity of a substance by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard. It is non-destructive but has lower sensitivity compared to chromatographic methods.

Comparison Summary
ParameterValidated HPLC-UV (Post-Derivatization) Gas Chromatography (GC-FID) Supercritical Fluid Chromatography (SFC) Quantitative NMR (qNMR)
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between gas mobile and liquid/solid stationary phases.Partitioning between supercritical fluid mobile and stationary phases.Intrinsic quantitative relationship between NMR signal and nuclei count.
Key Advantages High sensitivity and specificity due to derivatization; stability-indicating.High resolution and sensitivity for volatile compounds.Fast analysis, reduced organic solvent usage, orthogonal to RP-HPLC.Primary method, no need for analyte-specific standard, non-destructive.
Key Limitations Requires an extra derivatization step; potential for side reactions.Requires analyte to be volatile and thermally stable; destructive.Can be less robust for highly polar compounds; specialized equipment.Lower sensitivity, requires higher sample concentration, complex mixtures are challenging.
Typical Purity Assay >99.8% (Area Percent, with reference standard)>99.5% (Area Percent)>99.7% (Area Percent)99.7% (Mole Percent, with internal standard)

Conclusion and Expert Recommendations

The validated reversed-phase HPLC method with pre-column derivatization presented here is a robust, sensitive, and specific technique for determining the chemical purity of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol. Its validation against ICH Q2(R1) guidelines confirms its suitability for use in a regulated environment for quality control, release testing, and stability studies. The stability-indicating nature of the method is a critical attribute for ensuring product quality over time.

Method Selection Guide:

  • For Routine QC and Impurity Profiling: The validated HPLC-UV method is the recommended choice due to its high sensitivity, proven robustness, and stability-indicating capabilities.

  • For Orthogonal Purity Confirmation: SFC is an excellent complementary technique to provide an independent assessment of purity with a different separation mechanism.

  • For Volatile Impurity Screening: GC-FID or Headspace GC-MS should be used specifically to target and quantify volatile impurities like residual solvents, which are not well-suited for HPLC analysis.

  • For Primary Standard Characterization: qNMR is the gold standard for assigning a purity value to a reference material without relying on another standard of the same compound.

By employing a multi-technique approach, guided by the specific analytical question at hand, researchers and drug development professionals can build a comprehensive and undeniable purity profile for critical intermediates like {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol, ensuring the quality and integrity of the entire synthetic process.

References

  • Diva-Portal.org. DEGREE PROJECT IN CHEMICAL SCIENCE AND ENGINEERING Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
  • Kandlakunta, B., & Rao, M. (2007).
  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • FDA. (2024). Q2(R2)
  • MDPI. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BenchChem. Purity analysis of (2-Methylpyridin-4-yl)methanol by different analytical techniques.
  • European Medicines Agency. (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY.
  • Shimadzu.
  • American Chemical Society. (2025).
  • ACS Publications. (2006). Supercritical Fluid Chromatography, Pressurized Liquid Extraction, and Supercritical Fluid Extraction.
  • FDA. (2024). Q2(R2)
  • Weimer, J. T., et al. (1991).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • ProPharma. (2024).
  • ResearchGate. RP-HPLC analysis of epoxide ring-opened products by sodium hydroxide....
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Polymer Solutions.
  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Heptachlor and Heptachlor Epoxide.
  • Welch Materials. (2024).
  • YouTube. (2024).
  • Teledyne Labs.
  • BOC Sciences.
  • BenchChem.

Sources

Validation

A Comparative Analysis of Ring-Opening Kinetics: Glycidol versus {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol

A Guide for Researchers in Drug Development and Organic Synthesis The ring-opening of epoxides is a fundamental transformation in organic chemistry, providing a versatile route to 1,2-difunctionalized compounds that are...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development and Organic Synthesis

The ring-opening of epoxides is a fundamental transformation in organic chemistry, providing a versatile route to 1,2-difunctionalized compounds that are critical structural motifs in numerous pharmaceutical agents. The kinetics of this reaction are paramount, dictating reaction times, product selectivity, and overall process efficiency. This guide provides an in-depth comparison of the ring-opening kinetics of two structurally distinct epoxides: the simple, well-characterized glycidol and the more complex, oxetane-containing {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol.

This analysis is designed to provide researchers, scientists, and drug development professionals with a framework for understanding how substituent effects influence epoxide reactivity. While extensive kinetic data exists for glycidol, this guide will also present a predictive analysis for {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol based on established mechanistic principles, alongside a proposed experimental protocol for a direct kinetic comparison.

Unveiling the Contestants: Structural and Electronic Profiles

Glycidol , a simple chiral epoxide with a primary alcohol, serves as our baseline for reactivity. Its small size and the presence of the hydroxyl group, which can participate in intramolecular processes or act as a proton source/sink, make its chemistry well-studied and illustrative of fundamental epoxide reactivity.[1][2]

CompoundStructureMolar Mass ( g/mol )Key Structural Features
Glycidol74.08Primary alcohol, terminal epoxide
{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol172.22Primary alcohol, terminal epoxide, bulky oxane substituent

Mechanistic Pathways of Epoxide Ring-Opening

The ring-opening of epoxides can be catalyzed by either acid or base, proceeding through mechanisms with Sₙ1 or Sₙ2 character.[6][7][8] The predominant pathway is dictated by the reaction conditions and the substitution pattern of the epoxide.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive oxonium ion.[9][10][11] This activation weakens the C-O bonds, making the epoxide carbons more electrophilic. The subsequent nucleophilic attack can exhibit characteristics of both Sₙ1 and Sₙ2 mechanisms.[6][7]

  • For terminal epoxides like glycidol and {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol, which have a primary and a secondary carbon on the epoxide ring, the reaction pathway is a hybrid. There is significant Sₙ2 character, with the nucleophile attacking the less sterically hindered primary carbon.[7][12] However, a degree of Sₙ1 character can lead to some attack at the more substituted secondary carbon, as it can better stabilize a partial positive charge.[6][11]

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the reaction typically follows an Sₙ2 mechanism.[13][14] The nucleophile directly attacks one of the epoxide carbons in a concerted step, leading to the opening of the ring.[8]

  • Steric hindrance is the dominant factor in determining the regioselectivity of base-catalyzed ring-opening. For both glycidol and {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol, the nucleophile will preferentially attack the less substituted primary carbon of the epoxide ring.[14]

Comparative Kinetic Analysis: A Predictive Approach

Direct experimental kinetic data for the ring-opening of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is not extensively published. However, we can predict its reactivity relative to glycidol by considering the steric and electronic effects of the oxane substituent.

Table 1: Predicted Comparative Ring-Opening Kinetics

ConditionKinetic ParameterGlycidol (Baseline){4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol (Predicted)Rationale for Prediction
Acid-Catalyzed Rate Constant (k_acid)k_glycidolk_oxane < k_glycidol The bulky oxane ring is expected to sterically hinder the approach of the nucleophile to both the primary and secondary carbons of the epoxide ring, slowing the reaction rate.
Base-Catalyzed Rate Constant (k_base)k_glycidolk_oxane << k_glycidol The Sₙ2 mechanism is highly sensitive to steric hindrance. The large oxane substituent will significantly impede the backside attack of the nucleophile on the primary carbon, leading to a much slower reaction rate compared to the less hindered glycidol.
Regioselectivity Attack at Primary CarbonMajor ProductMajor Product (likely with higher selectivity) While both will favor attack at the primary carbon, the increased steric bulk of the oxane derivative may further disfavor attack at the already more hindered secondary carbon, potentially leading to higher regioselectivity.

Experimental Protocol for Kinetic Analysis via ¹H NMR Spectroscopy

To empirically validate the predicted kinetics, a robust experimental protocol is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for real-time monitoring of chemical reactions.[15]

Objective:

To determine and compare the pseudo-first-order rate constants for the acid- and base-catalyzed ring-opening of glycidol and {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol with a model nucleophile (e.g., methanol).

Materials and Reagents:
  • Glycidol

  • {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol

  • Methanol-d₄ (CD₃OD)

  • Sulfuric acid (catalyst for acid-catalyzed reaction)

  • Sodium methoxide (catalyst for base-catalyzed reaction)

  • NMR tubes

  • Constant temperature NMR probe

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare stock solutions of each epoxide in methanol-d₄ at a known concentration (e.g., 0.1 M).

    • Prepare stock solutions of the acid and base catalysts in methanol-d₄. The nucleophile (methanol-d₄) is in large excess to ensure pseudo-first-order kinetics.

  • NMR Spectrometer Setup:

    • Equilibrate the NMR probe to the desired reaction temperature (e.g., 25 °C).

    • Optimize and shim the spectrometer using a sample of pure methanol-d₄.

  • Kinetic Run (Acid-Catalyzed):

    • Place an NMR tube containing the epoxide stock solution into the NMR spectrometer.

    • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic signals of the epoxide protons.

    • Inject a catalytic amount of the sulfuric acid stock solution into the NMR tube, quickly mix, and immediately start acquiring spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate.

    • Continue data acquisition until the reaction is complete (i.e., the epoxide signals have disappeared).

  • Kinetic Run (Base-Catalyzed):

    • Repeat step 3 using the sodium methoxide stock solution as the catalyst.

  • Data Analysis:

    • For each time point, integrate the signal of a disappearing epoxide proton and a forming product proton.

    • Plot the natural logarithm of the epoxide concentration (or its integral value) versus time.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Compare the determined rate constants for both epoxides under both acidic and basic conditions.

Visualizing the Process

Experimental Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing prep1 Prepare Epoxide Stock Solutions (0.1 M in CD3OD) prep2 Prepare Catalyst Stock Solutions (Acid & Base in CD3OD) prep1->prep2 nmr2 Acquire Initial Spectrum (t=0) of Epoxide Solution prep2->nmr2 nmr1 Equilibrate NMR Probe (e.g., 25°C) nmr1->nmr2 nmr3 Inject Catalyst & Start Time-course Acquisition nmr2->nmr3 nmr4 Monitor Reaction Progress nmr3->nmr4 data1 Integrate Reactant & Product Signals nmr4->data1 data2 Plot ln[Epoxide] vs. Time data1->data2 data3 Determine Rate Constant (k) from Slope data2->data3 conclusion Comparative Kinetic Profile data3->conclusion Compare Kinetics

Caption: Workflow for comparative kinetic analysis using NMR spectroscopy.

Reaction Mechanisms

G cluster_acid Acid-Catalyzed Ring-Opening cluster_base Base-Catalyzed Ring-Opening A_start Epoxide A_protonated Protonated Epoxide (Oxonium Ion) A_start->A_protonated + H+ A_protonated->A_start - H+ A_product Ring-Opened Product A_protonated->A_product + Nucleophile (Sₙ1/Sₙ2 character) B_start Epoxide B_transition Sₙ2 Transition State B_start->B_transition + Nucleophile B_product Ring-Opened Product B_transition->B_product

Caption: General mechanisms for acid- and base-catalyzed epoxide ring-opening.

Conclusion and Future Outlook

This guide provides a comparative framework for understanding the ring-opening kinetics of glycidol and {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol. Based on fundamental principles of organic chemistry, it is predicted that the sterically demanding oxane substituent will significantly decrease the rate of ring-opening for {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol compared to glycidol, particularly under base-catalyzed Sₙ2 conditions.

The provided experimental protocol offers a clear and robust method for validating these predictions and obtaining quantitative kinetic data. Such data is invaluable for chemists in drug development and process chemistry, enabling the rational design of synthetic routes and the optimization of reaction conditions to achieve desired outcomes with high efficiency and selectivity. Further studies could also explore the impact of different nucleophiles, solvents, and temperatures on the kinetics of these and other structurally diverse epoxides, contributing to a deeper understanding of epoxide reactivity.

References

  • Addadi, L., Berkovitch-Yellin, Z., Weissbuch, I., van Mil, J., Shimon, L. J. W., Lahav, M., & Leiserowitz, L. (1985). Molecular recognition in crystals. Angewandte Chemie International Edition in English, 24(6), 466-485. [Link]

  • Becker, F. (2024). Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX). Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]

  • Testbook. (n.d.). Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. [Link]

  • Chemistry LibreTexts. (2023, July 21). 3.7: Reactions of Epoxides- Ring-opening. [Link]

  • Penn State Pressbooks. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. In Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • ResearchGate. (n.d.). Synthesis of oxetanes from epoxides. [Link]

  • Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Klán, P., & Wirz, J. (2009). Photochemistry of organic compounds: from concepts to practice. John Wiley & Sons.
  • S. S. S. R. K. Y., & S. V. N. (2020). Kinetic and Mechanistic Study of Heterogeneous Double Metal Cyanide-Catalyzed Ring-Opening Multibranching Polymerization of Glycidol. Macromolecules, 53(6), 2049–2059. [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Reddy, M. S., & Rao, K. R. (1998). Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A comparative study. Tetrahedron Letters, 39(19), 3029-3032.
  • Fiveable. (2026, March 3). Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]

  • Weiss, M. E. R. (n.d.). A kinetic model for the anionic ring-opening polymerization of glycidol. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. [Link]

  • Weiss, M. E. R. (2013, February 15). A kinetic model for the anionic ring-opening polymerization of glycidol. Refubium - Freie Universität Berlin. [Link]

  • MDPI. (2023, January 10). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. [Link]

  • Chemistry Steps. (2020, June 19). Epoxides Ring-Opening Reactions. [Link]

  • Biblioteka Nauki. (n.d.). Significance and use of glycidol. [Link]

  • Refubium. (n.d.). A Kinetic Model for the Anionic Ring-opening Polymerization of Glycidol. [Link]

  • Kulasegaram, S., & Eisenberg, R. (1997). Palladium-Catalyzed Isomerization of Aryl-Substituted Epoxides: A Selective Synthesis of Substituted Benzylic Aldehydes and Ketones. The Journal of Organic Chemistry, 62(19), 6554–6561. [Link]

  • ResearchGate. (n.d.). Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. [Link]

  • Penczek, S., & Kubisa, P. (1993). A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. Makromolekulare Chemie. Macromolecular Symposia, 73(1), 123-134.
  • ResearchGate. (2025, October 18). (PDF) Glycidol: An Hydroxyl-Containing Epoxide Playing the Double Role of Substrate and Catalyst for CO2 Cycloaddition Reactions. [Link]

  • ResearchGate. (n.d.). On the reaction of glycidol with a secondary amine. [Link]

  • RSC Publishing. (2021, February 19). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. [Link]

  • ResearchGate. (n.d.). Various methods for epoxidation and epoxide ring-opening. [Link]

  • Youngstown State University. (n.d.). Kinetics and equilibria of the ring-opening reactions of epoxides with halide ions. [Link]

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. [Link]

  • IRIS . (2022, December 23). Reaction Chemistry & Engineering. [Link]

  • R Discovery. (1969, January 1). CHAPTER 2 - METHODS INVOLVING EPOXIDE RING-OPENING BY HALOGEN ACIDS. The Determination of Epoxide Groups. [Link]

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. [Link]

  • ResearchGate. (2026, March 3). Green Polymerization of 4-(Oxiran-2-ylmethyl)morpholine. [Link]

  • Google Patents. (n.d.). RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.

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Comparative

GC-MS Validation Protocols for the Trace Detection of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol: A Comparative Guide

As a Senior Application Scientist specializing in trace impurity analysis, I frequently encounter the analytical bottleneck of quantifying highly reactive, low-level intermediates in complex Active Pharmaceutical Ingredi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in trace impurity analysis, I frequently encounter the analytical bottleneck of quantifying highly reactive, low-level intermediates in complex Active Pharmaceutical Ingredient (API) matrices. One such challenging analyte is {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol .

Structurally, this molecule features a tetrahydropyran (oxan) ring, a primary alcohol, and an oxirane (epoxide) moiety. Epoxides are highly electrophilic and readily participate in ring-opening reactions, allowing them to alkylate DNA nucleophilic centers[1]. Consequently, they are classified as potentially mutagenic impurities (PMIs) under the ICH M7 guidelines, requiring rigorous control strategies to ensure patient exposure remains below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2].

This guide objectively compares analytical modalities for detecting this specific impurity and provides a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol.

Mechanistic Context & Risk Assessment

Before selecting an analytical method, we must understand the physicochemical behavior of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol:

  • Lack of Chromophore: The molecule is purely aliphatic. It lacks the conjugated pi-electron systems required for UV absorption, rendering standard HPLC-UV fundamentally inadequate for trace detection[3].

  • Thermal Lability: The strained oxirane ring is susceptible to thermal degradation or rearrangement (e.g., to aldehydes or ketones) when exposed to high temperatures in a GC injection port[4].

  • Hydrogen Bonding: The primary hydroxyl (-OH) group causes active site adsorption and severe peak tailing in gas-phase separations.

To mitigate these issues, we must employ derivatization (to cap the hydroxyl group) and low-temperature sample introduction to preserve the epoxide ring.

ICH_M7_Workflow A API Synthesis Evaluation B Identify Epoxide Impurity (Target Analyte) A->B C In Silico (Q)SAR Assessment B->C D Class 2/3 Mutagen (ICH M7) C->D E Determine TTC (1.5 µg/day) D->E F Analytical Method Selection E->F G GC-MS (SIM) Preferred F->G

ICH M7 risk assessment workflow for epoxide mutagenic impurities.

Analytical Technology Comparison

When evaluating platforms for this specific epoxide, we must balance sensitivity, specificity, and matrix tolerance. The table below summarizes the quantitative and qualitative performance of alternative methodologies against our target analyte.

Analytical ModalityTypical LOD for EpoxidesSpecificityMatrix InterferenceSuitability for {4-[(Oxiran-2-yl)...}
GC-MS (SIM) 0.05 – 0.5 ppm High (m/z specific) Low (Matrix diverted) Optimal (with derivatization)
LC-MS/MS (ESI) 0.1 – 1.0 ppmHigh (MRM transitions)High (Ion suppression)Sub-optimal (Poor ionization of aliphatic epoxides)
GC-FID 10 – 50 ppmLow (Retention time only)ModerateInadequate (Cannot resolve trace API matrix peaks)
HPLC-UV > 500 ppmLowHighInadequate (No chromophore present) [2.5]

Verdict: GC-MS operated in Selected Ion Monitoring (SIM) mode is the gold standard here. While LC-MS/MS is powerful for polar compounds, aliphatic epoxides often fail to ionize efficiently in ESI without complex post-column adduct formation. GC-MS, combined with silylation, provides the necessary volatility and distinct fragmentation patterns required to meet ICH Q2(R1) validation criteria[5].

GC-MS Validation Protocol: A Self-Validating System

The following protocol details the sample preparation, instrumental parameters, and validation criteria. Every step is designed with a mechanistic purpose to ensure data integrity.

Phase 1: Sample Preparation & Derivatization

Causality: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the primary alcohol into a trimethylsilyl (TMS) ether. This eliminates hydrogen bonding, drastically improving peak symmetry and lowering the boiling point[6].

  • Diluent Selection: Weigh 50 mg of the API into a 2 mL autosampler vial. Dissolve in 1.0 mL of anhydrous pyridine. Note: Moisture must be strictly excluded as it rapidly hydrolyzes BSTFA.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes. Allow to cool to room temperature before injection.

Phase 2: Instrumental Parameters

Causality: To prevent the thermal ring-opening of the oxirane moiety, we intentionally lower the injection port temperature. A standard 250°C splitless injection will destroy the analyte; therefore, we optimize the injector to 160°C to balance volatilization and thermal stability[4].

  • System: GC coupled with a single quadrupole MS.

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). The 5% phenyl stationary phase provides optimal selectivity for the TMS-derivatized analyte.

  • Injection: 1 µL, Splitless mode. Injector Temp: 160°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: SIM mode. Target Ions: Select the base peak (often the [M-CH3]+ ion of the TMS derivative) as the quantifier ion, and two highly abundant fragments as qualifier ions to ensure specificity.

GCMS_Workflow S1 Sample Prep: API Dissolution S2 Derivatization (BSTFA/TMCS) S1->S2 S3 GC Injection (Low Temp) S2->S3 S4 Capillary Separation S3->S4 S5 MS Detection (EI-SIM Mode) S4->S5 S6 Data Analysis & Quantitation S5->S6

Step-by-step GC-MS analytical workflow for trace epoxide detection.

Phase 3: System Suitability and Validation Criteria

To ensure the protocol is a self-validating system, the following ICH Q2(R1) parameters must be met in every validation sequence[5]:

  • Specificity: Inject a diluent blank, an unspiked API sample, and an API sample spiked with the impurity at the specification limit. Acceptance: No interfering peaks >10% of the impurity peak area at the expected retention time.

  • Limit of Detection (LOD) & Quantitation (LOQ): Determine via signal-to-noise (S/N) ratio from low-concentration spikes. Acceptance: LOD requires S/N ≥ 3. LOQ requires S/N ≥ 10.

  • Linearity: Prepare a 6-point calibration curve ranging from LOQ (e.g., 0.1 ppm) to 150% of the specification limit. Acceptance: Correlation coefficient ( R2 ) ≥ 0.995.

  • Accuracy (Recovery): Spike the API matrix at 50%, 100%, and 150% of the target limit in triplicate. Acceptance: Mean recovery must fall between 80.0% and 120.0%, with a %RSD ≤ 10.0%.

By strictly adhering to this mechanistic approach—protecting the alcohol via derivatization, preserving the epoxide via low-temperature injection, and isolating the signal via SIM—laboratories can reliably quantify {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol well below regulatory thresholds.

References

  • Determination of Genotoxic Epoxide at Trace Level in Drug Substance by Direct Injection GC/MS.
  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). ich.org.
  • Validated GC–MS and LC–MS/MS Methods for ICH M7–Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products.
  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. uu.nl.
  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitig
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.

Sources

Validation

Structural Validation of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

An In-Depth Technical Guide In the landscape of drug development and materials science, the unequivocal structural determination of a novel chemical entity is the bedrock upon which all subsequent research is built. For...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

In the landscape of drug development and materials science, the unequivocal structural determination of a novel chemical entity is the bedrock upon which all subsequent research is built. For a molecule like {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol, which possesses multiple stereocenters and reactive functional groups (an epoxide and a primary alcohol), ambiguity in its three-dimensional architecture is not a tolerable variable. The specific spatial arrangement of atoms directly dictates its biological activity, reactivity, and potential for therapeutic application.

This guide provides a comprehensive comparison of the primary analytical techniques for the structural validation of this molecule. We will delve into the "gold standard" method, single-crystal X-ray crystallography, providing a detailed, field-tested protocol. Furthermore, we will objectively compare its performance with orthogonal spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—presenting them not merely as alternatives, but as essential complementary tools for building a self-validating, unimpeachable structural data package.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the only technique that provides a direct, high-resolution, three-dimensional visualization of the atomic arrangement within a molecule.[1][2] For a chiral molecule such as {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol, this method is unparalleled because it can unambiguously determine not only the molecular constitution and conformation but also the absolute stereochemistry. The technique relies on the principle that a highly ordered crystal lattice diffracts a beam of X-rays in a predictable pattern.[1][3] By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal is generated, from which the atomic positions, bond lengths, and bond angles can be precisely determined.[1][2]

Experimental Protocol: From Powder to Final Structure

The causality behind this workflow is critical: success in X-ray crystallography is fundamentally dependent on the quality of the single crystal. The entire process is designed to grow a perfect, internally ordered crystal and then precisely measure its interaction with X-rays.

Step 1: Crystal Growth (The Art of the Science)

  • Rationale: The goal is to encourage the molecule to slowly self-assemble into a highly ordered, single crystal lattice, free from defects. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction.

  • Protocol:

    • Purification: Begin with the highest purity sample of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol achievable (>99%). Impurities can inhibit crystal nucleation or be incorporated as defects.

    • Solvent Screening: In a series of small vials, dissolve 5-10 mg of the compound in a minimal amount of various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, acetonitrile) to achieve saturation.

    • Slow Evaporation: Loosely cap the vials and store them in a vibration-free environment. Allow the solvent to evaporate over several days to weeks. The slow decrease in solubility is the driving force for crystallization.

    • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is soluble (e.g., dichloromethane). Place this vial, uncapped, inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting crystallization.

Step 2: Crystal Mounting and Data Collection

  • Rationale: The selected crystal must be carefully mounted and kept at a cryogenic temperature during data collection. The low temperature minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and higher-resolution data.

  • Protocol:

    • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks (typically 0.1-0.3 mm in size).

    • Mounting: Using a cryo-loop, carefully scoop up the crystal along with a drop of cryoprotectant (e.g., paratone-N oil) to prevent ice formation.

    • Cryo-cooling: Immediately place the loop in the cold nitrogen stream (typically 100 K) of the diffractometer.

    • Data Collection: The mounted crystal is rotated in a monochromatic X-ray beam. A detector records the diffraction pattern (positions and intensities of thousands of reflections) as the crystal is rotated.[3]

Step 3: Structure Solution and Refinement

  • Rationale: This computational step translates the raw diffraction data into a chemically sensible molecular model and then refines that model to best fit the experimental data.

  • Protocol:

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

    • Structure Solution: Software is used to solve the "phase problem" and generate an initial electron density map.

    • Model Building: An initial molecular model of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol is built and fitted into the electron density map.

    • Refinement: The model's parameters (atomic positions, thermal parameters) are iteratively adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of this agreement is monitored by the R-factor, with lower values indicating a better fit.[4]

Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Purification Compound Purification (>99%) Crystallization Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystallization Essential for quality Mounting Crystal Mounting & Cryo-cooling (100 K) Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Minimizes thermal vibration Solution Structure Solution (Phase Problem) Diffraction->Solution Refinement Model Refinement (R-factor minimization) Solution->Refinement Validation Final Structure Validation Refinement->Validation Final_Structure Unambiguous 3D Structure & Absolute Stereochemistry Validation->Final_Structure nmr_workflow SamplePrep Dissolve Sample in Deuterated Solvent (e.g., CDCl3) Acquisition Acquire Spectra (1H, 13C, COSY, HSQC) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Interpretation Spectral Interpretation (Shifts, Couplings) Processing->Interpretation Result Confirmation of Connectivity & Chemical Environment Interpretation->Result

Caption: General workflow for NMR structural analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. [5]Its primary role in this context is to confirm the molecular weight of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol and provide supporting structural information through analysis of its fragmentation patterns. [6][7]

  • Causality & Key Insights: The choice of ionization method is key. A soft ionization technique, such as Electrospray Ionization (ESI), is typically used for small molecules to generate the intact molecular ion ([M+H]⁺ or [M+Na]⁺), allowing for precise mass determination and confirmation of the elemental formula. [7]The fragmentation pattern, obtained via tandem MS (MS/MS), can provide evidence for the presence of the oxane and oxirane substructures. However, MS is "blind" to stereochemistry.

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion & Ionization: Infuse the sample directly into the mass spectrometer's ESI source.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak.

  • Tandem MS (Optional): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum for further structural confirmation.

ms_workflow SamplePrep Prepare Dilute Solution (e.g., in Methanol) Ionization Soft Ionization (e.g., Electrospray - ESI) SamplePrep->Ionization Analysis Mass Analysis (m/z Measurement) Ionization->Analysis Fragmentation Tandem MS (MS/MS) for Fragmentation Pattern Analysis->Fragmentation Optional Result Confirmation of Molecular Weight & Formula Analysis->Result

Caption: Workflow for mass spectrometry analysis.

Comparative Analysis: A Synoptic View

The selection of an analytical technique must be guided by the specific question being asked. For the definitive, three-dimensional structure of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol, X-ray crystallography is the only single technique that provides a complete answer. NMR and MS are essential for confirming identity and providing complementary data.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Obtained 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing. [1][2]Atomic connectivity, chemical environment, relative stereochemistry, solution dynamics. [6][8]Molecular weight, elemental formula, fragmentation patterns. [5][7]
Sample State Solid (single crystal)SolutionSolution or Solid
Destructive? No (crystal is recovered) [1]No (sample is recovered) [9]Yes (sample is consumed)
Stereochemistry Definitive (absolute configuration)Relative (requires specific experiments)None
Key Requirement High-quality single crystalSoluble sample in deuterated solventIonizable sample
Primary Strength Unambiguous 3D structureDetailed connectivity in solutionHigh sensitivity and molecular weight confirmation
Primary Limitation Requires successful crystallizationDoes not provide absolute stereochemistryProvides no stereochemical information

Conclusion: An Integrated Approach for Unambiguous Validation

The structural validation of a novel entity like {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol demands a multi-faceted analytical strategy. While NMR and mass spectrometry are cornerstones for confirming molecular identity and connectivity, they leave critical questions of three-dimensional structure and absolute stereochemistry unanswered.

Single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous answer to these questions. It delivers the precise atomic coordinates, bond lengths, and angles that constitute the molecule's fundamental architecture. When the data from NMR and MS align with the crystal structure, a scientifically rigorous, self-validating, and trustworthy structural proof is established. This integrated approach, with X-ray crystallography as the definitive arbiter of 3D structure, represents the most robust and authoritative pathway for the structural validation of complex small molecules in a research and drug development setting.

References

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  • Google Patents. (n.d.). RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
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Safety & Regulatory Compliance

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